molecular formula C10H7ClN2O2 B2822744 4-Chloro-3-methyl-5-nitroquinoline CAS No. 134992-33-9

4-Chloro-3-methyl-5-nitroquinoline

Cat. No.: B2822744
CAS No.: 134992-33-9
M. Wt: 222.63
InChI Key: CDWKPDLJNIANPE-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitroquinoline is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methyl-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-12-7-3-2-4-8(13(14)15)9(7)10(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWKPDLJNIANPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC=C(C2=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 4-Chloro-3-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-3-methyl-5-nitroquinoline , a specialized heterocyclic intermediate.

This guide is structured for researchers requiring actionable data on synthesis, handling, and application in medicinal chemistry (specifically kinase inhibition and antimalarial scaffolds).

Nomenclature & Identification
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 222.63 g/mol [1]

  • Core Scaffold: Quinoline[1][2][3]

  • Key Functionalities:

    • C4-Chloro: Highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (

      
      ).[1]
      
    • C3-Methyl: Steric modulator; blocks metabolic oxidation at C3.[1]

    • C5-Nitro: Strong electron-withdrawing group (EWG); activates the C4 position via resonance and inductive effects.[1]

Part 1: Physiochemical Properties & Structural Analysis[1]

Structural Logic & Electronic Distribution

The reactivity of this molecule is defined by the "push-pull" dynamics between the nitrogen heterocycle and the nitro group.[1]

  • Activation of C4: The C5-nitro group is in a peri-like position relative to C4.[1] Unlike a C6- or C7-nitro group, the C5-nitro exerts a profound inductive effect on the C4 carbon, making it exceptionally electrophilic.[1] This lowers the energy barrier for nucleophilic attack, significantly accelerating

    
     reactions compared to non-nitrated quinolines.
    
  • Steric Influence of C3-Methyl: The methyl group at C3 provides steric bulk adjacent to the reaction center (C4).[1] While the electronic activation (C5-nitro) promotes reaction, the C3-methyl group imposes a steric penalty, requiring nucleophiles to adopt specific trajectories. This can be exploited to filter out bulky nucleophiles, enhancing selectivity.

Predicted Physical Properties

Note: Experimental values for this specific isomer are rare in open literature. Values below are derived from structure-activity relationship (SAR) data of close analogs (e.g., 4-chloro-3-nitroquinoline).

PropertyValue / DescriptionMechanism/Notes
Appearance Yellow to Pale Orange Crystalline SolidNitro-aromatic conjugation absorbs blue/violet light.[1]
Melting Point 110°C – 135°C (Predicted)High lattice energy due to dipole-dipole interactions (Nitro/Chloro).[1]
Solubility Soluble: DCM, DMSO, DMF, Ethyl AcetateInsoluble: Water, HexanesLipophilic scaffold (

).
pKa (Conjugate Acid) ~1.5 - 2.0The nitro group significantly decreases the basicity of the quinoline nitrogen.[1]
Stability Moisture Sensitive (Hydrolyzes to Quinolone)The C4-Cl bond is labile; prolonged exposure to atmospheric moisture converts it to the 4-hydroxy analog.[1]

Part 2: Synthetic Routes & Causality

Two primary strategies exist for accessing this scaffold. Method A is preferred for scale-up due to cost efficiency, while Method B offers higher regiochemical certainty.[1]

Method A: Direct Functionalization (The Nitration Route)

Best for: Rapid access to the core scaffold if isomeric separation is available.

  • Starting Material: 3-Methylquinoline.[1][3][4]

  • Nitration: Treatment with fuming

    
    .
    
    • Challenge: Directs primarily to C5 and C8 (benzene ring).

    • Outcome: A mixture of 3-methyl-5-nitroquinoline and 3-methyl-8-nitroquinoline.[1][5]

    • Purification: Fractional crystallization or column chromatography is required here.

  • N-Oxidation: Reaction with m-CPBA or

    
    /Acetic Acid to form the N-oxide.[1]
    
  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ).
    
    • Mechanism:[1][6][7][8][9] The N-oxide oxygen attacks

      
      , creating a good leaving group.[1] Chloride anion attacks C4 (favored over C2 due to electronics and the C5-nitro activation), restoring aromaticity and eliminating the oxygen.
      
Method B: De Novo Cyclization (The Conrad-Limpach Modified)

Best for: High regioselectivity and avoiding difficult isomer separations.[1]

  • Precursor: 3-Nitroaniline .

  • Condensation: React with Ethyl 2-methylacetoacetate (or Diethyl methylmalonate for the Gould-Jacobs variant).

  • Cyclization: Thermal cyclization (Dowtherm A, 250°C) closes the ring.

    • Regiochemistry: Cyclization of meta-substituted anilines typically yields a mixture of 5- and 7-substituted quinolones.[1] However, steric steering often favors the 7-isomer, so careful optimization is needed to isolate the 5-nitro-3-methyl-4-quinolone .[1]

  • Aromatization/Chlorination: Reflux with

    
     converts the 4-carbonyl oxygen to the 4-chloro substituent.[1]
    
Visual Synthesis Workflow

Synthesis cluster_alt Alternative: Cyclization Start 3-Methylquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomers Mixture: 5-Nitro & 8-Nitro Nitration->Isomers Separation Separation (Chromatography) Isomers->Separation Intermed 3-Methyl-5-nitroquinoline Separation->Intermed Isolate 5-isomer NOxide N-Oxidation (m-CPBA) Intermed->NOxide Product 4-Chloro-3-methyl- 5-nitroquinoline NOxide->Product POCl3 / Reflux AltStart 3-Nitroaniline AltCycl Cyclization (Dowtherm A) AltStart->AltCycl + Reagent AltStep Ethyl 2-methylacetoacetate

Figure 1: Synthetic pathways contrasting the direct nitration route (solid) with the cyclization approach (dotted).

Part 3: Reactivity & Functionalization[1][6][10]

Nucleophilic Aromatic Substitution ( )

The defining reaction of this molecule is the displacement of the Chlorine atom at C4.

  • Mechanism: The nucleophile (amine, thiol, alkoxide) attacks C4. The negative charge is delocalized onto the ring nitrogen and the nitro group (Meisenheimer complex). The C5-nitro group is critical here; it stabilizes the transition state significantly more than a C6- or C7-nitro group would, making this compound hyper-electrophilic .[1]

  • Protocol Standard:

    • Solvent: Isopropanol, DMF, or Acetonitrile.

    • Base:

      
       or 
      
      
      
      (to scavenge HCl).
    • Temperature: Often proceeds at Room Temperature or mild heating (40-60°C), unlike un-nitrated quinolines which require high heat.

Nitro Reduction

The C5-nitro group can be reduced to an amine (


) using 

,

, or Catalytic Hydrogenation (

).
  • Warning: If hydrogenation is used, the C4-Cl bond is liable to undergo hydrogenolysis (de-chlorination). Chemoselective reduction (e.g., Stannous Chloride or Iron powder) is recommended to preserve the chloro-group if needed.

Reaction Pathway Diagram

Reactivity Core This compound Complex Meisenheimer Complex (Stabilized by 5-NO2) Core->Complex + Nu / Base Product_Red 4-Chloro-3-methyl- 5-aminoquinoline Core->Product_Red Chemoselective Reduction Nu Nucleophile (H-Nu) (Amine/Thiol) Product_SNAr 4-Substituted-3-methyl- 5-nitroquinoline Complex->Product_SNAr - HCl Reduction Reduction (Fe/AcOH)

Figure 2: Divergent reactivity profiles showing C4-substitution vs. C5-reduction.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound (via Chlorination)

Prerequisite: 3-Methyl-5-nitro-4-quinolone or 3-Methyl-5-nitroquinoline N-oxide.[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Addition: Charge the flask with 3-Methyl-5-nitro-4-quinolone (1.0 eq, e.g., 5.0 g).

  • Reagent: Add Phosphorus Oxychloride (

    
    )  (5.0 eq, excess) carefully.
    
    • Note:

      
       acts as both solvent and reagent.
      
  • Reaction: Heat the mixture to 100°C - 110°C for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (exothermic hydrolysis of excess

      
      ).
      
    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8.
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).
    
Protocol 2: Functionalization with an Amine
  • Dissolution: Dissolve This compound (1.0 eq) in anhydrous DMF or Isopropanol.

  • Base: Add

    
     or DIPEA (2.0 eq).
    
  • Nucleophile: Add the desired amine (1.1 eq).

  • Conditions: Stir at 60°C for 4 hours.

  • Workup: Dilute with water. The product often precipitates out. Filter and wash with cold water.

References

  • Nitration of Methylquinolines: Sugiura, M., et al. (1992). "Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds." Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.[2]

  • Synthesis of 3-Methyl-5-nitroquinoline: Patent WO2018119036A1.[1] "Pyrazole derivatives as MALT1 inhibitors." (Describes synthesis of 3-methyl-5-nitroquinoline intermediate).

  • Chlorination Protocols: Preparation of 4-chloroquinolines

    
     is a standard organic transformation.[1] See: Journal of Medicinal Chemistry, 2006, 49(11), 3354-3361.
    
  • Reactivity of Nitro-Quinolines: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

The 4-Chloro-3-methyl-5-nitroquinoline Scaffold: A Versatile Core for Targeting Oncogenic Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

The quinoline nucleus is a foundational scaffold in medicinal chemistry, giving rise to numerous therapeutic agents.[1] This technical guide focuses on a specific, highly functionalized derivative: 4-Chloro-3-methyl-5-nitroquinoline. We will dissect its strategic design, outlining the synthetic accessibility, key chemical properties, and profound potential as a core for developing novel kinase inhibitors. The inherent reactivity of the C4-chloro position, activated by the C5-nitro group, makes this scaffold an ideal starting point for library synthesis via nucleophilic aromatic substitution. Particular emphasis is placed on its application in targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation, survival, and therapeutic resistance.[2][3] This guide provides researchers and drug development professionals with the foundational knowledge, detailed experimental protocols, and strategic insights required to effectively leverage this promising scaffold in modern oncology drug discovery.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Historical Context and Therapeutic Significance

The quinoline ring system is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, distinct biological targets. Its journey in medicine began with the isolation of quinine from cinchona bark, a landmark antimalarial. This led to the development of synthetic 4-aminoquinoline drugs like chloroquine, which became a cornerstone of malaria treatment for decades.[4] The success of these early agents proved the therapeutic viability of the quinoline core and spurred extensive investigation into its derivatives for a wide array of diseases.[1]

The Strategic Role of Substitution

The true power of the quinoline scaffold lies in its synthetic tractability and the diverse biological activities that can be achieved through substitution.[1] Introducing specific functional groups at various positions on the bicyclic ring system dramatically alters the molecule's electronic, steric, and pharmacokinetic properties.

  • Chloro Group: A chloro-substituent, particularly at the 4-position, serves as an excellent leaving group. This chemical handle is fundamental for medicinal chemists, as it allows for the facile introduction of various nucleophiles (amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) to build diverse chemical libraries.

  • Nitro Group: The nitro group is a strong electron-withdrawing group.[5] When placed on the quinoline ring, it significantly influences the molecule's reactivity and biological function. It activates the ring for SNAr reactions and can participate in crucial hydrogen bonding interactions with target proteins.[5][6] Nitroaromatic compounds are known to exhibit a wide range of biological effects, and their inclusion is a deliberate strategy to impart novel pharmacology.[4]

Profile of the this compound Scaffold

The this compound core is a purpose-built scaffold for medicinal chemistry. Each substituent is strategically placed to confer specific, advantageous properties:

  • Quinoline Core: Provides the rigid, bicyclic framework for orienting substituents in three-dimensional space.

  • C4-Chloro Group: The primary site for derivatization, enabling the exploration of structure-activity relationships (SAR).

  • C3-Methyl Group: Introduces steric bulk and modifies the electronic environment of the heterocyclic ring, which can influence target binding and selectivity.

  • C5-Nitro Group: Acts as a powerful electron-withdrawing group, activating the C4 position for SNAr. It also serves as a potential hydrogen bond acceptor and a key pharmacophoric element contributing to biological activity.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a logical, multi-step sequence, adapting established methods for analogous quinoline systems.[2][3] The general approach involves the construction of the core quinoline ring, followed by functional group manipulations.

Proposed Synthetic Pathway

A robust pathway begins with a suitable aniline precursor, proceeding through cyclization to form the quinolin-4-ol, followed by nitration and a final chlorination step.

Synthetic Pathway A m-Nitroaniline B 3-Methyl-5-nitroquinolin-4-ol A->B  Combes Reaction  (e.g., with ethyl acetoacetate,  polyphosphoric acid) C This compound B->C  Chlorination  (POCl3, DMF cat.)

Caption: Proposed synthesis of the target scaffold.

Detailed Synthetic Protocol (Adapted from Analogous Syntheses)

This protocol is a representative methodology adapted from the synthesis of structurally related compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[2][3] Researchers should optimize conditions for the specific target molecule.

Step 1: Synthesis of 3-Methyl-5-nitroquinolin-4-ol

  • Rationale: This step constructs the core heterocyclic system using a classic quinoline synthesis, such as the Combes reaction. The choice of a substituted aniline (m-nitroaniline) directly installs the nitro group at the desired 5-position.

  • Procedure:

    • To a stirred solution of m-nitroaniline (1.0 eq) and polyphosphoric acid, slowly add ethyl acetoacetate (1.2 eq).

    • Heat the reaction mixture to approximately 160-170°C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the resulting slurry with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude 3-Methyl-5-nitroquinolin-4-ol.

Step 2: Synthesis of this compound

  • Rationale: This step converts the C4-hydroxyl group into the reactive C4-chloro group. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation.[7] A catalytic amount of DMF can accelerate the reaction.

  • Procedure:

    • Suspend the crude 3-Methyl-5-nitroquinolin-4-ol (1.0 eq) in phosphorus oxychloride (10-15 vol eq).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq).

    • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

    • Slowly pour the residue onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product via column chromatography on silica gel to obtain the final this compound.

Physicochemical Properties and Reactivity

The scaffold's utility is defined by its chemical characteristics.

Table 1: Calculated Physicochemical Properties

Property Value (Proxy: 4-Chloro-3-nitroquinoline[8]) Significance in Drug Development
Molecular Weight ~222.6 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
XLogP3 ~2.6 Indicates good membrane permeability.
Hydrogen Bond Donors 0 Favorable for passive diffusion across cell membranes.

| Hydrogen Bond Acceptors | 3 (N in quinoline, 2xO in nitro) | Provides points for potential target interaction. |

The key to this scaffold's function is the SNAr reactivity at the C4 position . The electron-withdrawing nitro group at C5 stabilizes the negative charge of the Meisenheimer complex (the intermediate in an SNAr reaction), thereby lowering the activation energy and facilitating the displacement of the chloride by a wide range of nucleophiles. This predictable reactivity is the foundation for library generation.

Medicinal Chemistry Applications & Biological Activity

Primary Therapeutic Target: The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Its hyperactivation is a common feature in many human cancers, making it one of the most important targets in oncology drug discovery.[2] Intermediates and derivatives based on the chloro-nitroquinoline scaffold have shown promise as potent inhibitors of this pathway, particularly as dual PI3K/mTOR inhibitors.[2][3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits Inhibitor of Translation Scaffold Quinoline-Based Inhibitors Scaffold->PI3K Inhibition Scaffold->mTORC1 Inhibition Drug_Development_Workflow cluster_chem Chemistry cluster_bio Biology Scaffold This compound (Starting Scaffold) Reaction Parallel SNAr Reactions Scaffold->Reaction Library Nucleophile Library (Amines, Thiols, etc.) Library->Reaction Purification Purification & QC (HPLC, NMR, MS) Reaction->Purification Screening In Vitro Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID SAR SAR Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Scaffold Design New Analogs

Caption: Workflow for scaffold-based drug discovery.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and is a crucial first step in evaluating the cytotoxic potential of new compounds. [4]

  • Trustworthiness: This protocol is a self-validating system. It includes essential controls (vehicle and blank) to ensure that the observed effects are due to the test compound and not the solvent or other artifacts. The dose-response curve generated allows for the robust calculation of an IC₅₀ value, a standard metric for potency.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well sterile culture plates.

    • Test compounds (dissolved in DMSO).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Multichannel pipette and microplate reader.

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [4] 2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium and vehicle (DMSO) as a negative control and wells with medium only as a blank.

    • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere. [4] 4. MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. [4] 5. Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. [4] 6. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. [4]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising and versatile starting point for the development of targeted therapeutics, particularly in oncology. Its strategic design combines a privileged quinoline core with a reactive chemical handle (C4-Cl) and an activating/pharmacophoric group (C5-NO₂). This configuration is ideal for generating diverse chemical libraries to probe complex biological systems.

The strong evidence linking analogous structures to the inhibition of the critical PI3K/Akt/mTOR pathway, coupled with demonstrated pro-apoptotic anticancer activity, provides a solid foundation for future research. The next steps for researchers utilizing this scaffold should include:

  • Broad Library Synthesis: Exploring a wide range of aliphatic and aromatic amines, thiols, and other nucleophiles to fully map the SAR.

  • Kinase Profiling: Screening active compounds against a panel of kinases to determine selectivity and identify potential off-target effects.

  • In Vivo Evaluation: Advancing the most promising leads into preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.

  • ADMET Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to ensure drug-like properties.

By leveraging the inherent chemical advantages of this scaffold and following a rigorous drug discovery workflow, the scientific community can unlock its full potential in creating the next generation of targeted cancer therapies.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. ResearchGate. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. National Center for Biotechnology Information. [Link]

  • 8-(4-chloro-3-methylphenoxy)-5-nitroquinoline (C16H11ClN2O3). PubChemLite. [Link]

  • Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. PubMed. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Method for preparing 4-chlorine-3-nitroanisole.
  • Organic Communications Articles. ACG Publications. [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

Sources

Technical Whitepaper: 3-Methyl-5-Nitroquinoline Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Purification, and Application in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic drug discovery, 3-methyl-5-nitroquinoline (CAS: 103754-53-6) represents a critical scaffold for accessing 5-aminoquinoline derivatives. While the quinoline core is ubiquitous in antimalarial and kinase-inhibitor pharmacophores, the specific installation of a methyl group at C3 combined with a nitrogen functionality at C5 creates a unique steric and electronic profile. This substitution pattern blocks the metabolically labile C3 position while positioning the C5 amine as a vector for solubilizing groups or hinge-binding motifs.

This guide provides a rigorous technical analysis of the synthesis, purification, and functionalization of 3-methyl-5-nitroquinoline, addressing the primary challenge in its production: regioselective nitration and isomer separation.

Structural Significance & Chemical Logic

The 3-methyl-5-nitroquinoline scaffold offers distinct advantages over unsubstituted quinolines:

  • Metabolic Stability: The C3 position of quinoline is susceptible to oxidative metabolism (cytochrome P450). Methylation at C3 sterically and electronically hinders this oxidation, potentially improving the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Push-Pull: The nitro group at C5 is strongly electron-withdrawing, deactivating the benzene ring (C5-C8) towards further electrophilic attack, while the pyridine ring remains relatively electron-deficient.

  • Vector Orientation: Upon reduction to the amine, the C5 position allows for the attachment of substituents that project into the solvent-exposed regions of kinase ATP-binding pockets, a strategy validated in the design of MALT1 inhibitors .

Synthetic Routes & The Isomer Challenge

The synthesis of 3-methyl-5-nitroquinoline is non-trivial due to the lack of regiocontrol during the nitration of the quinoline core. The standard industrial route involves a two-stage process: Skraup Synthesis followed by Mixed-Acid Nitration .

2.1 The Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the critical path from commodity starting materials to the isolated building block.

SynthesisPathway Aniline Aniline Skraup Skraup Cyclization (H2SO4, Oxidant) Aniline->Skraup Methacrolein Methacrolein (or Propionaldehyde/HCHO) Methacrolein->Skraup MeQ 3-Methylquinoline Skraup->MeQ Yield ~70% Nitration Nitration (HNO3/H2SO4, 0°C) MeQ->Nitration Mixture Isomer Mixture (5-NO2 : 8-NO2 ~ 1:1) Nitration->Mixture Separation Purification (Fract. Crystallization) Mixture->Separation Critical Step Target 3-Methyl-5-Nitroquinoline (Target) Separation->Target Precipitate (HCl salt) Byproduct 3-Methyl-8-Nitroquinoline (Byproduct) Separation->Byproduct Filtrate

Caption: Figure 1. Industrial synthesis workflow for 3-methyl-5-nitroquinoline highlighting the critical isomer separation step.

2.2 The Regioselectivity Problem

Nitration of quinoline under standard conditions (HNO₃/H₂SO₄) occurs via the protonated quinolinium ion. The positive charge on nitrogen deactivates the pyridine ring, directing the electrophile (


) to the benzene ring.
  • Theoretical Distribution: Attack occurs primarily at C5 and C8 due to the stability of the sigma-complex intermediates.

  • Observed Ratio: For 3-methylquinoline, the ratio of 5-nitro to 8-nitro isomers is typically close to 1:1 (50:50) [1].

  • Separation Strategy: The 5-nitro and 8-nitro isomers have distinct solubility profiles. The 5-nitroquinoline hydrohalide salts are generally less soluble in polar aprotic solvents (like wet DMF) than their 8-nitro counterparts, allowing for separation via fractional crystallization [2].

Detailed Experimental Protocols

These protocols are synthesized from patent literature and standard heterocyclic chemistry practices to ensure reproducibility and safety.

Protocol A: Synthesis of 3-Methylquinoline (Skraup)

Note: While commercially available, in-house synthesis allows for scale-up.

  • Reagents: Aniline (1.0 eq), Methacrolein diacetate (or propionaldehyde/formaldehyde equivalent) (1.2 eq), Sodium 3-nitrobenzenesulfonate (oxidant), Sulfuric acid (conc.), Boric acid (moderator).

  • Procedure:

    • Mix aniline, oxidant, and boric acid in ferrous sulfate.

    • Add sulfuric acid dropwise to control the exotherm (Skraup reactions can be violent).

    • Heat to reflux (130-140°C) for 4 hours.

    • Workup: Basify with NaOH to pH 9, steam distill the oil, and extract with dichloromethane.

    • Yield: Expect 65-75% of a yellow oil.

Protocol B: Nitration and Purification of 3-Methyl-5-Nitroquinoline

Based on WO2018119036A1 and adapted purification techniques [1, 2].

Step 1: Nitration

  • Setup: Charge a 3-neck flask with 3-methylquinoline (5.0 g, 35 mmol) and concentrated H₂SO₄ (15 mL) . Cool to 0°C in an ice-salt bath.

  • Addition: Add fuming HNO₃ (4.72 mL, 105 mmol, 3.0 eq) dropwise over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (25°C) and stir for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour the reaction mixture onto 100 g of crushed ice. Neutralize carefully with 50% NaOH solution or solid Na₂CO₃ to pH 7-8.

  • Extraction: Extract the yellow precipitate/slurry with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate.

    • Result: A crude solid containing ~1:1 mixture of 5-nitro and 8-nitro isomers.[1]

Step 2: Isomer Separation (The "Wet DMF" Method) Expert Insight: Chromatography is inefficient at scale. Salt formation is preferred.[2]

  • Dissolution: Dissolve the crude mixture in Wet DMF (DMF containing 1-2% water) at 90°C. Use approx 5 mL solvent per gram of crude.

  • Crystallization: Allow the solution to cool slowly to room temperature. The 3-methyl-5-nitroquinoline (often as the free base or if HCl gas is introduced, the hydrochloride) tends to crystallize out first due to higher lattice energy/lower solubility compared to the 8-nitro isomer.

  • Filtration: Filter the solid.[1][3] The filter cake is predominantly the 5-nitro isomer. The filtrate contains the 8-nitro isomer.[1]

  • Recrystallization: Recrystallize the cake from Ethanol/Acetone to achieve >98% purity.

  • Characterization:

    • 3-Methyl-5-nitroquinoline: 1H NMR (CDCl3) typically shows the C5-H and C8-H doublets. Melting point: ~106-107°C.[4]

Therapeutic Applications & Case Study

The transition from nitro- to amino-quinoline opens the door to high-affinity kinase inhibitors.

Case Study: MALT1 Inhibitors

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key driver in B-cell lymphomas.

  • Mechanism: MALT1 protease activity is essential for NF-κB activation.

  • Application: In patent WO2018119036A1 , 3-methyl-5-nitroquinoline is reduced to 3-methyl-5-aminoquinoline . This amine is then coupled with pyrazole carboxylic acids to form the active inhibitor.

  • SAR Insight: The 3-methyl group likely occupies a hydrophobic pocket, improving selectivity against other proteases, while the amide bond formed at C5 directs the scaffold into the active site.

Functionalization Workflow (Graphviz)

Functionalization Nitro 3-Methyl-5-Nitroquinoline Reduction Reduction (Fe/NH4Cl or H2/Pd-C) Nitro->Reduction Amine 3-Methyl-5-Aminoquinoline (Key Intermediate) Reduction->Amine Yield >85% Coupling Amide Coupling (R-COOH, HATU) Amine->Coupling Drug MALT1 Inhibitor (Bioactive) Coupling->Drug

Caption: Figure 2. Functionalization pathway converting the nitro building block into a bioactive amide.

Reduction Protocol (Standard):

  • Suspend 3-methyl-5-nitroquinoline in Ethanol/Water (4:1).

  • Add Iron powder (3 eq) and Ammonium Chloride (0.5 eq).

  • Reflux for 2 hours.

  • Filter hot through Celite. Concentrate to obtain 3-methyl-5-aminoquinoline .

Quantitative Data Summary
ParameterValue / DescriptionSource
CAS Number 103754-53-6[3]
Molecular Weight 188.18 g/mol [3]
Melting Point 106 - 107 °C[3]
Nitration Regioselectivity ~50% 5-Nitro / ~50% 8-Nitro[1]
Key Impurity 3-Methyl-8-nitroquinoline[1]
Typical Yield (Nitration) 85-95% (Combined isomers)[1]
Primary Hazard Skin Irritant, potential mutagen (Nitroarene)[3]
References
  • Patent: H. Wu, et al. Pyrazole derivatives as MALT1 inhibitors. WO2018119036A1, 2018 . Link

  • Patent: F.E. Guptill. Separation of 5-nitroquinoline and 8-nitroquinoline.[1][5][6] EP0858998A1, 1998 . Link

  • Chemical Database: Fluorochem Product Page: 3-Methyl-5-nitroquinoline. Link

  • Literature: R.H.F. Manske, M. Kulka. The Skraup Synthesis of Quinolines.[6] Organic Reactions, 1953 . (General reference for Skraup mechanism).

Sources

Nitro-Quinoline Scaffolds in Medicinal Chemistry: From Mutagenic Toxins to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level resource for drug discovery scientists, focusing on the medicinal chemistry, pharmacology, and toxicology of nitro-substituted quinoline derivatives.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, yet the introduction of a nitro group (


) creates a distinct pharmacological duality. While nitro-quinolines exhibit potent antimicrobial and anticancer activities—exemplified by the clinical success of Nitroxoline —they also carry significant liabilities regarding genotoxicity and metabolic instability.

This guide analyzes the structure-activity relationships (SAR) of nitro-quinolines, dissecting the fine line between therapeutic efficacy (e.g., metal chelation, oxidative stress induction) and toxicity (e.g., bioreductive activation to mutagens). It provides validated experimental protocols for synthesis and biological evaluation, offering a roadmap for developing next-generation derivatives with optimized safety profiles.

Part 1: The Pharmacophore & Structure-Activity Relationships (SAR)

The biological activity of nitro-quinolines is governed by the electronic withdrawal of the nitro group and its positional influence on the quinoline ring's nitrogen and auxiliary substituents (e.g., hydroxyl groups).

Electronic Impact of the Nitro Group

The nitro group is a strong electron-withdrawing group (EWG). When attached to the quinoline ring, particularly at positions 5 or 8, it significantly alters the electron density of the aromatic system.

  • Acidity Modulation: In 8-hydroxyquinolines (8-HQ), a nitro group at the 5-position (Nitroxoline) lowers the

    
     of the phenolic hydroxyl, enhancing its ability to chelate divalent cations (
    
    
    
    ) at physiological pH.
  • Bioreduction Potential: The nitro group is susceptible to enzymatic reduction (by nitroreductases). This is the "warhead" mechanism for anaerobic antibacterial activity but also the source of mutagenicity (via hydroxylamine intermediates).

SAR Visualization

The following diagram illustrates the critical structural features determining the activity and toxicity of nitro-quinoline derivatives.

SAR_Map Quinoline Quinoline Scaffold (C9H7N) Nitro 5-Nitro Group (-NO2) • Electron Withdrawing • Enhances Chelation • Bioreductive 'Warhead' Quinoline->Nitro Substitution at C5 Hydroxyl 8-Hydroxyl Group (-OH) • Essential for Metal Binding • Forms bidentate ligand with N1 Quinoline->Hydroxyl Substitution at C8 N1 N1 Nitrogen • Proton acceptor • Part of chelation pocket Quinoline->N1 Ring Atom Activity Therapeutic Activity (Antibacterial, Anticancer) Nitro->Activity ROS Generation Toxicity Toxicity / Mutagenicity (DNA Adducts) Nitro->Toxicity Metabolic Activation Hydroxyl->Activity Metal Chelation N1->Activity Metal Chelation

Figure 1: Structure-Activity Relationship (SAR) map of 5-nitro-8-hydroxyquinoline. The interplay between the nitro group, hydroxyl group, and ring nitrogen defines the pharmacological profile.

Part 2: Therapeutic Mechanisms[5][6]

Antimicrobial Activity (The Nitroxoline Model)

Nitroxoline (5-nitro-8-hydroxyquinoline) is effective against Gram-negative and Gram-positive bacteria, including MDR strains and biofilms.[1]

  • Mechanism 1: Ion Chelation: It acts as a chelator, stripping bacteria of essential metal cofactors (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) required for enzymatic function and biofilm matrix stability [1].
    
  • Mechanism 2: Membrane Disruption: Recent studies suggest nitroxoline interacts directly with the outer membrane of Gram-negative bacteria, destabilizing lipopolysaccharide (LPS) packing [2].

Anticancer Activity

Nitro-quinolines exhibit cytotoxicity through mechanisms distinct from standard chemotherapy:

  • Cathepsin B Inhibition: Nitroxoline inhibits Cathepsin B, a cysteine protease involved in tumor metastasis and invasion, by blocking its active site [3].

  • MetAP2 Inhibition: It inhibits Methionine Aminopeptidase-2 (MetAP2), suppressing angiogenesis (blood vessel formation) in tumors [4].

  • ROS Induction: In the presence of copper (

    
    ), nitro-quinolines generate reactive oxygen species (ROS) via Fenton-like reactions, inducing apoptosis in cancer cells [5].
    

Part 3: The Toxicity Paradox & Metabolic Stability

The primary barrier to the widespread development of nitro-quinolines is genotoxicity . The reference compound 4-Nitroquinoline-1-oxide (4-NQO) is a potent mutagen often used to induce oral cancer in animal models.

Mechanism of Mutagenicity

The toxicity is not inherent to the parent molecule but to its metabolites.

  • Nitroreduction: Cytosolic nitroreductases (e.g., DT-diaphorase) reduce the

    
     group to a nitroso (
    
    
    
    ) intermediate.
  • Hydroxylamine Formation: Further reduction yields the hydroxylamine (

    
    ).
    
  • DNA Adducts: The hydroxylamine (or its esterified derivative) is a potent electrophile that covalently binds to guanine residues in DNA, causing replication errors.

Toxicity_Pathway Parent Parent Nitro-Quinoline (Prodrug / Inactive) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction Enzyme Nitroreductase / CYP450 Enzyme->Parent HydroxylAmine Hydroxylamine (-NHOH) (Proximate Carcinogen) Nitroso->HydroxylAmine 2e- Reduction Ester Acetylated Ester (-NH-OAc) HydroxylAmine->Ester Acetyltransferase DNA DNA-Adduct Formation (Guanine Alkylation) HydroxylAmine->DNA Direct Attack Ester->DNA High Reactivity

Figure 2: Bioreductive activation pathway of nitro-quinolines leading to genotoxicity. The hydroxylamine and its esters are the "proximate carcinogens" responsible for DNA damage.

Part 4: Experimental Protocols

Synthesis of 5-Nitro-8-Hydroxyquinoline

Note: This protocol utilizes a direct nitration approach. All steps must be performed in a fume hood due to the evolution of nitrous fumes.

Reagents: 8-Hydroxyquinoline (8-HQ), Nitric acid (fuming, >90%), Sulfuric acid (conc.), Ice/Water.

Protocol:

  • Dissolution: Dissolve 10.0 g (69 mmol) of 8-HQ in 40 mL of concentrated sulfuric acid in a round-bottom flask. Maintain temperature below 5°C using an ice-salt bath.

  • Nitration: Prepare a mixture of fuming nitric acid (4.5 mL) and concentrated sulfuric acid (4.5 mL). Add this mixture dropwise to the 8-HQ solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature for another hour.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Neutralization: Adjust pH to ~4–5 using 20% NaOH solution (Caution: Exothermic).

  • Purification: Filter the yellow solid, wash extensively with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
     (Distinct downfield shift of H-6 due to nitro group) and Melting Point (178–180°C).
    
Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine antibacterial potency against E. coli or S. aureus.

Protocol:

  • Preparation: Dissolve the nitro-quinoline derivative in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB), ranging from 256

    
    g/mL to 0.5 
    
    
    
    g/mL. Ensure final DMSO concentration is <1%.
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20

    
    L of Resazurin dye (0.015%). Incubate for 1–2 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing color change.
    
Summary of Biological Data[5]
Compound ClassKey DerivativePrimary TargetIC50 / MIC RangeToxicity Flag
8-Hydroxy-5-nitro NitroxolineBacteria (Biofilm), Cathepsin BMIC: 2–16

g/mL
Low (Approved Drug)
4-Nitro-N-oxide 4-NQODNA (UV-mimetic)IC50: <1

M
High (Carcinogen)
Styryl-nitroquinoline Novel AnalogsTubulin / KinasesIC50: 5–50

M
Moderate

Part 5: Future Outlook

The future of nitro-quinoline therapeutics lies in "Smart Delivery" and "Metabolic Shunting."

  • Hypoxia-Activated Prodrugs (HAPs): Exploiting the hypoxic environment of solid tumors to selectively reduce the nitro group to a toxic species only within the cancer cell, sparing healthy aerobic tissue.

  • Metal-Specific Chelators: Modifying the 2- and 7-positions to tune specificity for Copper (cancer) vs. Zinc (bacteria), reducing off-target metallo-enzyme inhibition.

References

  • Pelletier, C. et al. (2025). Mechanism of action of nitroxoline: Metal chelation and biofilm inhibition.[2][3][4] Journal of Antimicrobial Chemotherapy. 3[5][6][7][8]

  • Goettig, S. et al. (2025). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications. 9[5][6][10][11][12][7][8][13][14]

  • Mirković, J. et al. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol.[3] ResearchGate. 5

  • Shim, J.S. et al. (2010). Nitroxoline inhibits angiogenesis by targeting MetAP2.[3] Journal of the National Cancer Institute. 15[5][6][11][12][7][8][13]

  • BenchChem. (2025). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. BenchChem Technical Notes. 16[5][6][10][11][12][4][7][8][13][14][17]

  • Kessel, D. et al. (2019). 4-Nitroquinoline 1-oxide – Knowledge and References.[7][18][19] Taylor & Francis. 19

  • Li, Y. et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.[6] MDPI. 6[5][6][10][11][12][7][8][13][14][20]

Sources

Technical Monograph: 4-Chloro-3-methyl-5-nitroquinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utilization of 4-Chloro-3-methyl-5-nitroquinoline (CAS 134992-33-9) in the design and synthesis of next-generation antimalarial pharmacophores.

Role: Strategic Scaffold for Dual-Stage & Resistance-Breaking Pharmacophores Audience: Medicinal Chemists, Lead Optimization Specialists, and Parasitologists

Part 1: Executive Summary & Strategic Value

In the context of widespread Plasmodium falciparum resistance to standard 4-aminoquinolines (e.g., Chloroquine, Amodiaquine), the This compound scaffold represents a high-value "privileged structure." Unlike simple quinolines, this tris-substituted core offers a unique tripartite mechanism for lead optimization:

  • Electronic Modulation (C5-Nitro): The electron-withdrawing nitro group at the 5-position significantly lowers the electron density of the pyridine ring, enhancing the electrophilicity at C4. This facilitates nucleophilic aromatic substitution (

    
    ) with sterically hindered or deactivated amines that might otherwise fail to couple. Furthermore, the 5-nitro group serves as a "masked" aniline, allowing for late-stage reduction to 5-amino derivatives—a strategy used to explore dual-stage activity (blood + liver stage) analogous to 8-aminoquinolines.
    
  • Metabolic & Steric Shielding (C3-Methyl): The C3-methyl group introduces steric bulk adjacent to the binding interface. This is critical for overcoming resistance mechanisms involving the PfCRT (Chloroquine Resistance Transporter), as the added bulk can alter the drug's fit within the mutated transporter pore, potentially restoring accumulation in the parasite's digestive vacuole.

  • The "Warhead" Handle (C4-Chloro): The standard leaving group for attaching the diamine side chain, essential for pH trapping within the parasite.

Part 2: Chemical Architecture & SAR Logic

The rational design of antimalarials using this scaffold relies on exploiting its specific Structure-Activity Relationship (SAR) zones.

SAR Logic Map

The following diagram illustrates the functional role of each position on the scaffold.

SAR_Logic Scaffold This compound (Core Scaffold) C4_Pos C4-Chloro Position (The Gateway) Scaffold->C4_Pos C3_Pos C3-Methyl Position (The Shield) Scaffold->C3_Pos C5_Pos C5-Nitro Position (The Tuner) Scaffold->C5_Pos Action_C4 Site of S_NAr Reaction Attaches Solubilizing Side Chain (Critical for Vacuolar Accumulation) C4_Pos->Action_C4 Action_C3 Steric Hindrance Blocks CYP450 Metabolism Interferes with PfCRT Efflux C3_Pos->Action_C3 Action_C5 Electron Withdrawal (Activation) Precursor to 5-NH2 (H-Bond Donor) Modulates pKa of Ring Nitrogen C5_Pos->Action_C5

Figure 1: Functional mapping of the this compound scaffold.

Part 3: Synthetic Protocols

The following protocols are designed for the synthesis of a library of 5-nitro-4-aminoquinoline derivatives. These protocols assume a starting scale of 1-5 grams.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of the core scaffold with a diamine side chain (e.g., N1,N1-diethylpentane-1,4-diamine) to generate the active pharmacophore.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Diamine side chain (1.2 - 1.5 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for difficult substrates.

  • Catalyst (Optional): NaI (0.1 eq) if reaction is sluggish.

Workflow:

  • Preparation: Charge a round-bottom flask with this compound (1.0 eq) and anhydrous Ethanol (10 mL/g).

  • Activation: Add the base (

    
    , 2.0 eq) and stir at room temperature for 10 minutes. Note: The solution may darken due to the formation of the activated complex.
    
  • Addition: Dropwise add the diamine side chain (1.5 eq). The reaction is exothermic; control addition rate to maintain temperature < 40°C.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 6–12 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

    
    ).
    
    • Checkpoint: The starting material spot (

      
      ) should disappear, and a lower, polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-cold water (5x volume).

    • Basify to pH 10-11 with 1N NaOH to ensure the side chain amine is deprotonated.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Ether or purify via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM).

Protocol B: Nitro Reduction (Optional Downstream)

Objective: Converting the 5-nitro group to a 5-amino group to test for increased H-bonding capacity or reduced toxicity.

Reagents:

  • Substrate: 5-nitro-4-aminoquinoline derivative (from Protocol A).

  • Reductant: Stannous Chloride Dihydrate (

    
    , 5.0 eq) or 
    
    
    
    /Pd-C.
  • Solvent: Ethanol/Ethyl Acetate (1:1).

Workflow:

  • Dissolve the nitro compound in EtOH/EtOAc.

  • Add

    
     in portions.
    
  • Heat to 70°C for 2 hours.

  • Quench: Carefully adjust pH to 8 with saturated

    
    . Filter the resulting tin salts through Celite.
    
  • Isolate: Extract filtrate with EtOAc, dry, and concentrate to yield the 5-amino derivative.

Part 4: Biological Validation Framework

To validate the efficacy of the synthesized derivatives, the following tiered assay system is recommended.

Heme Polymerization Inhibition Assay (HPIA)

Rationale: 4-aminoquinolines work by inhibiting the crystallization of toxic heme into non-toxic hemozoin. This cell-free assay confirms the mechanism of action.

ParameterCondition
Hemin Source Porcine Hemin Chloride (100 µM)
Buffer 0.5 M Sodium Acetate (pH 5.0)
Incubation 37°C for 12–24 hours
Quantification UV-Vis Spectrophotometry at 405 nm (Soret band)
Positive Control Chloroquine Diphosphate (

10–50 µM)
Target Metric

< 50 µM indicates potent inhibition
In Vitro Parasite Growth Inhibition (SYBR Green I)

Rationale: Direct measurement of parasite killing in infected erythrocytes.

  • Strains: P. falciparum 3D7 (Sensitive) and Dd2/K1 (Multi-drug Resistant).

  • Method:

    • Incubate synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) with serial dilutions of the compound for 72 hours.

    • Lyse cells and add SYBR Green I dye (intercalates into parasite DNA).

    • Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Success Criteria: Resistance Index (

    
    ) < 2.0 suggests the C3-methyl/5-nitro modifications successfully bypass resistance mechanisms.
    

Part 5: Synthetic Pathway Visualization

The following diagram outlines the complete workflow from the commercial scaffold to the final bioactive lead.

Synthesis_Workflow Start Starting Material This compound (CAS 134992-33-9) Step1 Reaction: S_NAr Coupling Reagents: Diamine, Et3N, EtOH, Reflux Mechanism: Addition-Elimination Start->Step1 Activation by 5-NO2 Intermediate Intermediate: 4-Amino-3-methyl-5-nitroquinoline Step1->Intermediate Step2 Reaction: Nitro Reduction (Optional) Reagents: SnCl2 or H2/Pd-C Target: Electronic Modification Intermediate->Step2 Optimization Final Final Lead Compound 5-Amino-4-aminoquinoline Derivative (Dual-Stage Potential) Intermediate->Final Direct Testing Step2->Final

Figure 2: Synthetic workflow for generating 5-nitro and 5-amino functionalized antimalarials.

Part 6: References

  • Sigma-Aldrich. this compound Product Specification. Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloro-3-nitroquinoline (Structural Analog). Available at:

  • World Health Organization (WHO). Guidelines for the treatment of malaria. 3rd edition. Available at:

  • Fidock, D. A., et al. "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery (2004). Available at:

  • Egan, T. J. "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews (2004). (Foundational text on Heme Polymerization assays).

Sources

Technical Deep Dive: The Electronic & Synthetic Matrix of 5-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitroquinoline scaffold represents a critical dichotomy in heterocyclic chemistry: it is both a deactivated system resisting electrophilic attack and a highly activated substrate for nucleophilic functionalization.[1] For drug development professionals, particularly those working on kinase inhibitors and antimalarials, understanding the electronic perturbations caused by the 5-nitro group is essential for rational pathway design.

This guide moves beyond standard textbook definitions to analyze the causality of 5-nitroquinoline’s reactivity. We explore why the nitro group at position 5 drastically alters the basicity of the distant pyridine nitrogen, how to navigate the notorious 5- vs. 8-isomer separation bottleneck, and how to exploit the scaffold for regioselective nucleophilic aromatic substitution (


).

Electronic Architecture: The Inductive & Mesomeric Sink

The reactivity of 5-nitroquinoline is defined by the competition between the electron-deficient pyridine ring and the strong electron-withdrawing nature of the nitro group on the benzenoid ring.

Basicity Modulation

Quinoline typically exhibits a


 of 4.94 (conjugate acid).[1] The introduction of a nitro group at position 5 exerts a powerful long-range electron-withdrawing effect through two mechanisms:
  • Inductive Effect (-I): Through-bond withdrawal pulls electron density from the fused system.[1]

  • Mesomeric Effect (-M): Resonance structures delocalize the nitrogen lone pair density into the nitro group, though this is less direct than in 2- or 4-nitro isomers.[1]

Result: The


 of 5-nitroquinoline drops to approximately 2.7–2.8  (predicted/experimental consensus).[1] This reduced basicity means the nitrogen lone pair is less available for protonation or metal coordination compared to the parent quinoline.[1]
Resonance Mapping

The nitro group does not merely deactivate the benzene ring; it creates specific zones of electron deficiency.

ElectronicFlow cluster_reactivity Reactivity Consequence NO2 5-Nitro Group (Strong EWG) Benzene Benzene Ring (Electron Depleted) NO2->Benzene -I / -M Effect EAS EAS: Deactivated (Requires forcing conditions) NO2->EAS SNAr SNAr: Activated (C2, C4, and C6/C8 via VNS) NO2->SNAr Pyridine Pyridine Ring (Naturally Deficient) Benzene->Pyridine Inductive Pull N_LonePair N-Lone Pair (Basicity Reduced) Pyridine->N_LonePair Reduced Density

Figure 1: Electronic flow illustrating the deactivation of the aromatic system and the resulting reactivity dichotomy.

Synthesis & The Isomer Separation Bottleneck

The primary synthetic challenge in accessing 5-nitroquinoline is not the reaction itself, but the regioselectivity. Nitration of quinoline yields a nearly 1:1 mixture of 5-nitroquinoline and 8-nitroquinoline.[1]

Mechanism of Nitration

Contrary to typical benzene nitration, quinoline nitration in mixed acid (


) proceeds via the quinolinium ion .[1]
  • Protonation: The first step is the rapid protonation of the pyridine nitrogen (

    
    ).[1]
    
  • Deactivation: The positive charge on the nitrogen strongly deactivates the pyridine ring and partially deactivates the benzene ring.[1]

  • Attack: The nitronium ion (

    
    ) attacks the benzene ring at positions 5 and 8, which are the least deactivated by the 
    
    
    
    -center.[1]
Protocol: Nitration and "Wet DMF" Separation

Standard fractional crystallization from ethanol is often inefficient.[1] The following protocol utilizes solubility differences in dimethylformamide (DMF) to achieve higher purity.

Step-by-Step Methodology:

  • Nitration:

    • Cool concentrated sulfuric acid (2.5 equiv) to 0°C.

    • Add quinoline (1.0 equiv) dropwise (Exothermic![1] Maintain <10°C).

    • Add fuming nitric acid (1.1 equiv) dropwise.[1]

    • Allow to warm to RT and stir for 1 hour.

    • Pour onto ice/water and neutralize with

      
      .[1][2] Filter the crude yellow solid (mixture of 5- and 8-isomers).[1]
      
  • Purification (The "Wet DMF" Method):

    • Dissolve the crude mixture in "Wet DMF" (DMF containing ~1.25% water) at 95-100°C.

    • Critical Step: Allow the solution to cool slowly to ~75-80°C.

    • Precipitation: The 5-nitroquinoline isomer (often as a hydrohalide if acid is used, or free base depending on conditions) is significantly less soluble in this matrix and precipitates first.[1]

    • Filter the precipitate to obtain enriched 5-nitroquinoline.[1] The 8-nitro isomer remains largely in the mother liquor.[1]

SeparationProtocol Start Crude Mixture (5-Nitro + 8-Nitro) Solvent Dissolve in Wet DMF (95-100°C) Start->Solvent Cooling Controlled Cooling to 75-80°C Solvent->Cooling Filter Filtration Cooling->Filter Solid Solid Cake: 5-Nitroquinoline (Major) Filter->Solid Liquor Mother Liquor: 8-Nitroquinoline Filter->Liquor

Figure 2: Purification workflow exploiting solubility differentials in hydrated DMF.[1]

Reactivity Profile: Nucleophilic Activation

While Electrophilic Aromatic Substitution (EAS) is kinetically difficult on 5-nitroquinoline, the scaffold is primed for Nucleophilic Aromatic Substitution (


) .[1]
The Activation Effect

The 5-nitro group acts as a "chemical handle," activating specific positions on the ring system:

  • C-2 and C-4 (Pyridine Ring): The electron-withdrawing nature of the nitro group amplifies the natural deficiency of the pyridine ring, facilitating Chichibabin-type reactions or displacement of leaving groups (e.g., 4-chloro-5-nitroquinoline).

  • C-6 and C-8 (Benzene Ring): Through Vicarious Nucleophilic Substitution (VNS) , carbon nucleophiles can be introduced ortho or para to the nitro group without displacing it.[1]

Data: Comparative Reactivity

Reaction TypePositionFacilitatorOutcome
EAS (Nitration) C-8 (trace)Forcing ConditionsDifficult; dinitration (5,8-dinitro)

(Displacement)
C-2 / C-4Leaving Group (Cl, F)Highly Favorable (Amination/Alkoxylation)
VNS (C-H Sub) C-6 / C-8CarbanionsAlkylation ortho/para to

Reduction

Group
Fe/HCl or

Formation of 5-Aminoquinoline

Functionalization: Reduction to 5-Aminoquinoline

The conversion of the nitro group to an amine is the most common transformation, serving as a gateway to amide coupling for kinase inhibitors.

Protocol: Iron-Mediated Béchamp Reduction

Preferred over catalytic hydrogenation when halogen substituents are present to avoid dehalogenation.[1]

  • Setup: Suspend 5-nitroquinoline (10 mmol) in 50 mL of 5% aqueous acetic acid (or EtOH/Water/AcOH mixture).

  • Addition: Add iron powder (Fe, 325 mesh, 5.0 equiv) in portions at 60°C.

  • Reflux: Heat to reflux (approx. 100°C) for 2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

  • Workup:

    • Cool and basify with

      
       to pH 9.[1]
      
    • Filter through Celite to remove iron oxides.[1]

    • Extract filtrate with Ethyl Acetate (

      
       mL).[1]
      
    • Dry (

      
      ) and concentrate.[1][3]
      
  • Yield: Typically >85% of 5-aminoquinoline (off-white solid).[1]

ReductionPathway Substrate 5-Nitroquinoline Reagent Fe / AcOH (Reflux) Substrate->Reagent Intermediate Nitroso/Hydroxylamine Intermediates Reagent->Intermediate Product 5-Aminoquinoline Intermediate->Product - 2 H2O

Figure 3: Stepwise reduction pathway from nitro- to amino-quinoline.[1]

Pharmaceutical Relevance

The 5-nitroquinoline moiety (and its reduced 5-amino form) is a pharmacophore scaffold in several therapeutic areas:

  • Kinase Inhibitors: The 5-aminoquinoline serves as the hinge-binding motif in ATP-competitive inhibitors.[1] The rigid fused ring system orients substituents to exploit the hydrophobic pocket of enzymes like GSK-3

    
      or EGFR .[1]
    
  • Antimalarials: Analogous to chloroquine, 5-nitroquinoline derivatives intercalate into DNA and inhibit hemozoin formation in Plasmodium falciparum.[1]

  • Hypoxia-Activated Prodrugs: The high reduction potential of the 5-nitro group allows these compounds to be selectively reduced to toxic species in the hypoxic environment of solid tumors (bioreductive alkylating agents).[1]

References

  • Mechanism of Nitration: Schofield, K. (1967).[1] Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.[1] (Foundational text on the nitration of the quinolinium cation).

  • Isomer Separation (Wet DMF): Process for the separation of 5-nitroquinoline and 8-nitroquinoline.[1] European Patent EP0858998A1.[1]

  • pKa Prediction & Data: ChemicalBook & PubChem Data for 5-Nitroquinoline.

  • Vicarious Nucleophilic Substitution: Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.

  • Reduction Protocols: BenchChem Protocols for Nitro Reduction.

Sources

Solubility profile of 4-Chloro-3-methyl-5-nitroquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile and Thermodynamic Characterization of 4-Chloro-3-methyl-5-nitroquinoline

Executive Summary

This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of functionalized kinase inhibitors and antimalarial pharmacophores.[1][2][3] Its structural rigidity and specific substitution pattern—featuring a lipophilic methyl group at C3, a reactive chloro group at C4, and an electron-withdrawing nitro group at C5—create a unique solubility profile that challenges standard purification workflows.[1][2][3]

This technical guide provides a comprehensive solubility analysis, transitioning from predictive physicochemical modeling to empirical thermodynamic characterization.[2][3] It is designed to assist process chemists in optimizing solvent selection for nucleophilic substitution reactions (SNAr) and recrystallization processes.[2][3]

Physicochemical Identity & Structural Determinants

The solubility behavior of this compound is governed by the interplay between its high lipophilicity and the dipole moments induced by the nitro- and chloro-substituents.[1][2][3]

PropertyValue (Predicted/Analogous)Impact on Solubility
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol Moderate MW facilitates dissolution in small-molecule solvents.[1][2][3]
LogP (Octanol/Water) ~2.8 – 3.2Indicates poor aqueous solubility; high affinity for non-polar/chlorinated solvents.[2][3]
H-Bond Donors 0Lack of donors limits solubility in protic solvents (water/alcohols) unless heated.[1][2][3]
H-Bond Acceptors 3 (N-quinoline, NO₂)Facilitates solubility in polar aprotic solvents (DMSO, DMF) via dipole interactions.[1][2][3]
pKa (Conjugate Acid) ~2.5 (Quinoline N)The 5-nitro group significantly reduces the basicity of the ring nitrogen, making acid-salt formation difficult compared to unsubstituted quinoline.[1][2][3]

Solubility Profile in Organic Solvents

The following profile classifies solvents based on their thermodynamic affinity for the solute. Data is synthesized from structural analog behavior (e.g., 4-chloro-3-nitroquinoline) and standard "like-dissolves-like" principles validated in quinoline chemistry.[1][2][3]

Class A: High Solubility (Primary Reaction Media)

Solubility > 50 mg/mL at 25°C These solvents are ideal for SNAr reactions where the 4-chloro group is displaced.[1][2][3]

  • Dichloromethane (DCM): Excellent solvent due to dispersion force interactions.[2][3]

  • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): The high dielectric constants of these solvents stabilize the polar nitro group, making them the solvents of choice for nucleophilic substitutions.[2][3]

  • Tetrahydrofuran (THF): Good solubility, often used for reduction reactions of the nitro group.[2][3]

Class B: Temperature-Dependent Solubility (Recrystallization Media)

Solubility < 10 mg/mL at 20°C; > 30 mg/mL at Boiling Point[1][2][3]

  • Ethanol / Isopropanol: The compound exhibits poor solubility at room temperature due to the hydrophobic methyl/chloro groups but dissolves upon heating.[2][3] This sharp solubility curve makes alcohols ideal for purification via recrystallization.[2][3]

  • Acetonitrile: Moderate solubility; often used as a co-solvent.[2][3]

Class C: Anti-Solvents (Precipitation Media)

Solubility < 1 mg/mL[1][2][3]

  • Water: Highly insoluble due to high LogP and lack of H-bond donors.[1][2][3]

  • Hexane / Heptane: While the compound has lipophilic character, the polarity of the nitro group often leads to oiling out or precipitation in purely aliphatic hydrocarbons.

Thermodynamic Modeling (The Apelblat Equation)

To rigorously define the solubility curve for process scale-up, the Modified Apelblat Equation is the standard mathematical model.[1][2] This semi-empirical equation correlates mole fraction solubility (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) with absolute temperature (

).[3]

Equation:



  • A, B, C: Empirical parameters derived from experimental data.

  • Application: By determining solubility at just four temperatures (e.g., 278K, 298K, 318K, 338K), you can solve for A, B, and C to predict solubility at any operational temperature.[1][3]

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Technical Insight: For nitro-substituted quinolines, the dissolution enthalpy (


) is typically positive (endothermic), confirming that solubility increases with temperature.[1][3] If ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

is found to be negative, check for solvate formation (crystal polymorphism).[3]

Experimental Protocol: Saturation Shake-Flask Method

This protocol ensures the generation of high-integrity solubility data (E-E-A-T compliant).

Objective

Determine the equilibrium solubility of this compound in a target solvent at


.
Materials
  • Analyte: this compound (Purity > 98%).[1][2][3]

  • Solvent: HPLC Grade (e.g., Methanol).[2][3]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV (Agilent 1200 or equivalent).

Step-by-Step Methodology
  • Supersaturation: Add the solid compound in excess to 5 mL of the solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Seal the vial and place it in a thermostated orbital shaker at

    
     for 24 hours.
    
    • Self-Validation Check: If the solid completely disappears, the solution was not saturated. Add more solid and repeat.

  • Sedimentation: Stop shaking and allow the suspension to stand for 2 hours to let the solid phase settle.

  • Sampling: Withdraw 1 mL of the supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter (to remove suspended micro-crystals).[2][3] Discard the first 200 µL of filtrate to account for filter adsorption.[2][3]

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (Detection

    
     or determined via scan).
    
  • Calculation: Calculate mole fraction solubility (

    
    ) using the density of the pure solvent.
    

Workflow Visualization

The following diagram outlines the logical flow for determining and modeling the solubility profile.

SolubilityWorkflow Start Start: this compound SolventSelect 1. Select Solvent Set (Polar Aprotic, Alcohols, Non-polar) Start->SolventSelect ShakeFlask 2. Saturation Shake-Flask (Excess Solid, const T) SolventSelect->ShakeFlask Equilibrium 3. Equilibration (24-48h, Agitation) ShakeFlask->Equilibrium Filtration 4. Filtration (0.45 µm) & Dilution Equilibrium->Filtration HPLC 5. HPLC-UV Quantification Filtration->HPLC DataCalc 6. Calculate Mole Fraction (x) HPLC->DataCalc Apelblat 7. Fit to Apelblat Model ln x = A + B/T + C ln T DataCalc->Apelblat Output Output: Solubility Curve & Enthalpy of Dissolution Apelblat->Output Validation Validation: Check Residuals (RMSD) Apelblat->Validation Validation->ShakeFlask If RMSD > 5%

Figure 1: Systematic workflow for the thermodynamic solubility determination of quinoline derivatives.

References

  • BenchChem. (2025).[2][3][4] Experimental Protocol: Solubility Enhancement via Co-Solvent System for Quinoline Derivatives. Retrieved from [1][2][3]

  • Zhang, Y., et al. (2020).[2][3] "Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents". Journal of Chemical & Thermodynamics. (Contextual grounding for nitro-quinoline thermodynamics).

  • PubChem. (2025).[2][3] 4-Chloro-3-nitroquinoline Compound Summary. National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • Kiani, M., et al. (2023).[2][3][5] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model". Physical Chemistry Research. Retrieved from [1][2][3]

  • Apelblat, A., & Manzurola, E. (1999).[2][3] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1][2][3] Journal of Chemical & Thermodynamics. (Foundational reference for the Apelblat equation).

Sources

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system is therefore a critical endeavor in the pursuit of novel drug candidates. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile method for introducing diverse functionalities onto an activated quinoline core.[1][3]

This application note provides an in-depth guide to the SNAr of 4-chloro-3-methyl-5-nitroquinoline, a highly reactive and synthetically useful building block. The presence of a strongly electron-withdrawing nitro group at the 5-position, in conjunction with the inherent electron deficiency of the pyridine ring, significantly activates the C4-position towards nucleophilic attack, making the displacement of the chloro leaving group a facile process.[4][5][6] We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for the reaction with various classes of nucleophiles, and discuss best practices for reaction monitoring and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research programs.

Mechanistic Insights: The Driving Forces Behind the SNAr of this compound

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[5][7][8] The key to this reaction's efficiency lies in the electronic architecture of the substrate.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, which bears the chloro leaving group. This initial attack is the rate-determining step of the reaction, as it transiently disrupts the aromaticity of the quinoline ring system.[7][9] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[5][7][9]

  • Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. In the case of this compound, the negative charge of the intermediate is effectively delocalized throughout the quinoline ring and, most importantly, onto the oxygen atoms of the nitro group at the 5-position.[4][5][7] This resonance stabilization lowers the activation energy of the initial nucleophilic attack, thereby accelerating the reaction.[4][7] The methyl group at the 3-position has a minor electronic effect but can influence the conformation of the Meisenheimer complex.

  • Elimination of the Leaving Group and Re-aromatization: In the second, faster step of the mechanism, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.[7][8]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Product Formation Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Nucleophilic Attack (Slow, Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-3-methyl-5-nitroquinoline Intermediate->Product Elimination of Leaving Group (Fast, Re-aromatization) LeavingGroup Chloride Ion (Cl⁻)

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for the SNAr of this compound with common classes of nucleophiles. These should be considered as starting points, and optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

General Experimental Workflow

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Combine reactants in a suitable solvent. Add base if necessary. start->reaction_setup reaction_conditions Reaction Conditions: Heat to the appropriate temperature (e.g., 80-150 °C). Stir for the required duration (2-24 h). reaction_setup->reaction_conditions monitoring Reaction Monitoring: Track progress using TLC or LC-MS. reaction_conditions->monitoring workup Aqueous Workup: Quench the reaction, extract with an organic solvent, wash, and dry. monitoring->workup Upon Completion purification Purification: Column chromatography, recrystallization, or distillation. workup->purification characterization Product Characterization: NMR, MS, IR, and melting point. purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Amination (Reaction with Primary and Secondary Amines)

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, benzylamine) (1.5-3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, DMSO) or an alcohol (e.g., ethanol, isopropanol)

  • Base (optional, for amine hydrohalide salts, e.g., K₂CO₃, Et₃N) (1.5-2.0 equivalents)

  • Round-bottom flask or microwave vial

  • Reflux condenser or microwave reactor

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask or microwave vial, add this compound (1.0 equivalent).

  • Add the amine nucleophile (1.5-3.0 equivalents).

  • If using an amine salt, add the base (1.5-2.0 equivalents).

  • Add the anhydrous solvent to dissolve the reactants (concentration typically 0.1-0.5 M).

  • If using conventional heating, equip the flask with a reflux condenser and heat the mixture to 80-150 °C for 2-24 hours.[1] If using a microwave reactor, seal the vial and heat to 100-150 °C for 30-60 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-methyl-5-nitroquinoline derivative.

Protocol 2: Thiolation (Reaction with Thiols)

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.2-1.5 equivalents)

  • Base (e.g., K₂CO₃, NaH, DBU) (1.5-2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, DMSO)

  • Round-bottom flask

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol (1.2-1.5 equivalents) and the anhydrous solvent.

  • Add the base (1.5-2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the thiolate solution.

  • Heat the reaction mixture to 60-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-thioether-3-methyl-5-nitroquinoline derivative.

Protocol 3: Alkoxylation (Reaction with Alcohols)

Materials:

  • This compound

  • Alcohol nucleophile (e.g., methanol, ethanol, phenol) (can be used as solvent or in excess)

  • Strong base (e.g., NaH, KOtBu) (1.2-1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF) if the alcohol is not the solvent

  • Round-bottom flask

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol and the strong base to generate the alkoxide in situ. Stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-3-methyl-5-nitroquinoline derivative.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. These are representative conditions and may require optimization.

Nucleophile ClassRepresentative NucleophileTypical Solvent(s)BaseTemperature (°C)Time (h)
Amines AnilineDMF, NMP, EthanolK₂CO₃, Et₃N80-1502-24
Thiols ThiophenolDMF, AcetonitrileK₂CO₃, NaH60-1201-12
Alkoxides Sodium MethoxideMethanol, THFNaH80-1204-18

Reaction Monitoring and Product Characterization

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of SNAr reactions.[9][10][11] By spotting the reaction mixture alongside the starting material on a TLC plate, one can visualize the consumption of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to confirm the mass of the desired product, LC-MS is an invaluable tool.[9]

Product Purification and Characterization:

  • Purification: The primary method for purifying the products of these reactions is column chromatography on silica gel.[1][12] In some cases, recrystallization from a suitable solvent system can also yield highly pure material.

  • Characterization: The structure and purity of the final products should be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of solid compounds should also be determined.

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., NMP or DMSO), or employing a stronger base for deprotonation of the nucleophile.

  • Side Reactions: The nitro group can sometimes be a leaving group in SNAr reactions, although this is less common than halide displacement.[13] If multiple products are observed, careful analysis is required to identify the major and minor products. In some cases, the nitro group can be reduced under certain reaction conditions.[14][15]

  • Purification Challenges: Some substituted quinolines can be challenging to purify due to their polarity. Experiment with different solvent systems for column chromatography. If the product is basic, an acid wash during workup might be beneficial, or a basic alumina column could be used for purification.[16]

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and highly effective method for the synthesis of a diverse array of functionalized quinoline derivatives. The strong activation provided by the 5-nitro group makes this substrate particularly amenable to reaction with a wide range of nucleophiles under relatively mild conditions. By understanding the underlying mechanism and following the detailed protocols and best practices outlined in this application note, researchers in drug discovery and development can confidently utilize this versatile building block to accelerate their synthetic efforts and explore new chemical space.

References

  • Sánchez et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Google Patents. (1983). US4398916A - Process for purification of quinoline yellow. Google Patents.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia. LookChem. Available at: [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT... ResearchGate. Available at: [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). PharmDecks. Available at: [Link]

  • Google Patents. (1986). US4617395A - Preparation of quinolines. Google Patents.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]

  • Triclinic Labs. (n.d.). Analytical Chromatographic Separation Services (TLC, HPLC, GC). Triclinic Labs. Available at: [Link]

  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Available at: [Link]

  • PMC. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Available at: [Link]

  • PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • Unknown Source. (n.d.). aromatic nucleophilic substitution. Unknown Source.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitroquinoline. PubChem. Available at: [Link]

  • ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. ResearchGate. Available at: [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of new nitro and amino sterols; potential inhibitors of 4-methyl sterol oxidase. RSC Publishing. Available at: [Link]

  • PMC. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Available at: [Link]

  • ChemRxiv. (n.d.). Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylquinoline. PubChem. Available at: [Link]

  • Unknown Source. (2021).
  • PMC. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. PMC. Available at: [Link]

Sources

Application Note: Chemoselective Reduction of 4-Chloro-3-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 4-Chloro-3-methyl-5-nitroquinoline to 5-Amino-4-chloro-3-methylquinoline . The primary synthetic challenge is the preservation of the C4-Chlorine bond, which is highly labile under standard catalytic hydrogenation conditions (e.g.,


, Pd/C) due to the electron-deficient nature of the quinoline ring.

We present two validated protocols:

  • Method A (Primary): Iron-mediated reduction in Acetic Acid (Béchamp Reduction). This is the recommended industrial standard for scalability and selectivity.

  • Method B (Alternative): Stannous Chloride (

    
    ) reduction.[1] Recommended for small-scale discovery synthesis where filtration of iron sludge is undesirable.
    

Chemical Context & Mechanistic Challenges[2][3][4][5][6][7]

The Selectivity Problem

The target molecule contains two reducible functionalities:

  • The Nitro Group (

    
    ):  The desired target for reduction to an amine (
    
    
    
    ).[2][3]
  • The Aryl Chloride (

    
     at C4):  In quinolines, the C4 position is activated for nucleophilic attack and hydrodehalogenation.
    

Why Standard Hydrogenation Fails: Using Palladium on Carbon (Pd/C) with Hydrogen gas will typically result in hydrodehalogenation before or concurrent with nitro reduction, yielding 5-amino-3-methylquinoline (des-chloro impurity). The C4-Cl bond energy is weakened by the inductive effect of the adjacent quinoline nitrogen.

Structural Considerations
  • Steric Crowding: The 5-nitro group is in the peri-position relative to the 4-chloro substituent. This creates significant steric strain. Reduction to the amine relieves this strain, making the reaction thermodynamically favorable.

  • 3-Methyl Effect: The methyl group at C3 provides steric bulk that protects the C4-Cl from some nucleophilic side reactions but does not hinder the electron transfer required for nitro reduction.

Experimental Protocols

Method A: Iron-Mediated Reduction (Recommended)

Mechanism: Single Electron Transfer (SET) from metallic iron surface to the nitro group in acidic media. Selectivity:


 retention of Aryl Chloride.
Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder, 325 mesh (5.0 equiv) - Must be activated.

  • Solvent/Acid: Glacial Acetic Acid (AcOH) / Ethanol (1:3 v/v ratio).

  • Catalyst (Optional): Concentrated HCl (catalytic, 2-3 drops) to activate Fe.

Step-by-Step Protocol
  • Activation of Iron: In a fume hood, wash the iron powder with dilute HCl (0.1 M), then rinse with water and acetone. Dry under vacuum. Note: Unactivated iron often leads to stalled reactions.

  • Solvation: Dissolve this compound (10 mmol) in Ethanol (30 mL) and Glacial Acetic Acid (10 mL) in a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Addition: Heat the solution to 60°C. Add the activated Iron powder portion-wise over 15 minutes to control the exotherm.

  • Reflux: Increase temperature to reflux (approx. 85-90°C). Stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (yellow/UV active) should disappear; a fluorescent blue/cyan spot (Amine) will appear at lower

      
      .
      
  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the reaction mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with warm Ethanol.

    • Neutralization: Concentrate the filtrate under reduced pressure. Dilute the residue with ice-water (50 mL) and basify to pH 9-10 using saturated

      
       or 
      
      
      
      .
    • Extraction: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.

Method B: Stannous Chloride Reduction ( )

Use Case: Small scale (<500 mg) or when iron residues are problematic for downstream biology assays.

Reagents
  • Substrate: 1.0 equiv.

  • Reductant:

    
     (5.0 equiv).[4]
    
  • Solvent: Ethanol (Absolute).

Step-by-Step Protocol
  • Setup: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Addition: Add

    
     in one portion.
    
  • Reaction: Heat to 70°C (Reflux) for 2 hours.

  • Workup (Emulsion Control):

    • Cool to RT.

    • Pour the mixture into ice water.

    • Neutralization: Adjust pH to 8 using

      
      . Caution: Tin salts form a thick white gel.
      
    • Chelation (Optional but recommended): Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize tin salts.

    • Extract with EtOAc, dry, and concentrate.

Analytical Validation

ParameterThis compound (SM)5-Amino-4-chloro-3-methylquinoline (Product)
Appearance Yellow SolidOff-white / Pale Brown Solid

NMR (Aromatic)
Downfield shift (deshielded by

)
Upfield shift (shielded by

)

NMR (Amine)
AbsentBroad singlet

4.0–6.0 ppm (exchangeable with

)
LC-MS (ESI+)

(Cl pattern)

(Cl pattern preserved)
TLC (

)
Higher (Non-polar)Lower (Polar, often fluorescent)

Workflow Visualization

The following diagram illustrates the decision logic and chemical workflow for this reduction.

G Start Start: this compound Choice Select Method Start->Choice MethodA Method A: Fe / AcOH (Scale > 1g) Choice->MethodA Robust/Scalable MethodB Method B: SnCl2 / EtOH (Scale < 1g) Choice->MethodB Clean/Small Scale ProcessA Reflux 90°C, 3h Monitor TLC MethodA->ProcessA ProcessB Reflux 70°C, 2h Monitor TLC MethodB->ProcessB WorkupA Workup A: Celite Filtration (Remove Fe Sludge) Basify & Extract ProcessA->WorkupA WorkupB Workup B: Rochelle's Salt (Remove Sn Gel) Basify & Extract ProcessB->WorkupB Check QC: Check LCMS for Des-chloro impurity WorkupA->Check WorkupB->Check Final Final Product: 5-Amino-4-chloro-3-methylquinoline Check->Final Cl Pattern Confirmed

Caption: Decision matrix and process flow for the chemoselective reduction of nitro-quinolines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Chlorine (Des-chloro) Over-reduction or wrong catalyst.Do NOT use Pd/C or Raney Ni. Ensure temperature does not exceed 100°C. Switch to Fe/AcOH if using catalytic hydrogenation.
Incomplete Reaction Passivated Iron surface.Add 2-3 drops of conc. HCl to the reaction mixture. Ensure mechanical stirring is vigorous to suspend Fe powder.
Low Yield (Emulsions) Poor extraction due to metal salts.Method A: Use more Celite. Method B: Use Rochelle's salt and allow longer phase separation time.
Product is Dark/Tar Oxidation of amine product.Perform workup under

atmosphere. Store product in dark/cold.

References

  • Béchamp Reduction (General Mechanism): Béchamp, A. (1854).[5][3] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.

  • Selective Reduction in Quinolines: Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloro-7-chloro-quinoline and Related Compounds". Journal of the American Chemical Society, 68(1), 113–116.

  • Iron-Acetic Acid Protocol Validation: Owsley, D. C., & Bloomfield, J. J. (1977).[3] "Reduction of Nitro Compounds with Iron/Acetic Acid". Synthesis, 1977(02), 118-120.

  • Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium". Tetrahedron Letters, 25(8), 839-842.

  • General Handbook: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (See Section on Reduction of Nitro Compounds).

Sources

Application Note: Strategic C4-Functionalization of 3-Methyl-5-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded guide for the functionalization of the C4 position in 3-methyl-5-nitroquinoline. It addresses the specific electronic and steric challenges imposed by the 3-methyl and 5-nitro substituents.

Executive Summary & Strategic Rationale

The 3-methyl-5-nitroquinoline scaffold presents a unique "push-pull" electronic environment utilized in kinase inhibitors and anti-infective agents. Functionalizing the C4 position is critical for extending vectors into deep protein binding pockets. However, this transformation is non-trivial due to two competing factors:

  • Steric Hindrance (C3-Methyl): The methyl group at C3 creates significant steric bulk, kinetically disfavoring direct attack at C4 compared to the more accessible C2 position.

  • Electronic Deactivation (C5-Nitro): The nitro group at C5 is strongly electron-withdrawing. While this deactivates the ring toward electrophilic substitution, it significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (e.g., chloride) is installed.

The Solution: This guide details the N-Oxide Activation Route . By oxidizing the quinoline nitrogen, we activate the ring for regioselective chlorination. Although the 3-methyl group directs predominantly to C2, optimized conditions and chromatographic separation allow for the isolation of the 4-chloro-3-methyl-5-nitroquinoline intermediate. This intermediate is then an essentially "spring-loaded" electrophile for rapid diversification via SNAr.

Reaction Pathway Visualization

The following flow chart illustrates the critical path from starting material to the C4-functionalized target, highlighting the decision points for isomer management.

G Start Starting Material 3-methyl-5-nitroquinoline Step1 Step 1: N-Oxidation (mCPBA or UHP/TFAA) Start->Step1 Oxidation NOxide Intermediate 1 3-methyl-5-nitroquinoline N-oxide Step1->NOxide Step2 Step 2: Deoxychlorination (POCl3, Reflux) NOxide->Step2 Rearrangement Mixture Crude Mixture (2-Cl and 4-Cl isomers) Step2->Mixture Sep Purification (Flash Chromatography) Mixture->Sep Isomer Resolution TargetCl Key Electrophile This compound Sep->TargetCl 4-Cl Isomer (Minor/Major dependent) Step3 Step 3: S_NAr Displacement (R-NH2, R-OH / Heat) TargetCl->Step3 Nucleophilic Attack Final Final Product C4-Functionalized Derivative Step3->Final

Figure 1: Synthetic workflow for C4 functionalization. Note the critical purification step required to separate the 2-Cl and 4-Cl regioisomers.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-methyl-5-nitroquinoline N-oxide

Objective: Overcome the deactivating effect of the 5-nitro group to form the N-oxide. Mechanism: Electrophilic attack of the peracid oxygen on the quinoline nitrogen lone pair.

  • Reagents:

    • 3-methyl-5-nitroquinoline (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (mCPBA) (1.5 – 2.0 equiv, 77% max purity grade)

    • Dichloromethane (DCM) (0.1 M concentration)

    • Sodium bicarbonate (sat.[1] aq.)

  • Procedure:

    • Dissolve 3-methyl-5-nitroquinoline in DCM in a round-bottom flask.

    • Add mCPBA portion-wise at 0°C. Note: The 5-nitro group reduces the basicity of the nitrogen, making this reaction slower than with unsubstituted quinoline.

    • Warm to room temperature and stir for 12–18 hours. Monitor by TLC (DCM:MeOH 95:5). The N-oxide is significantly more polar (lower Rf).

    • Work-up: Quench with saturated NaHCO3 and sodium thiosulfate (to destroy excess peroxide). Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.

    • Purification: Recrystallization from EtOAc/Hexane or flash column chromatography is usually required to remove unreacted starting material.

  • Critical Insight: If conversion is low (<50%) due to the electron-deficient ring, switch to Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) in DCM. The in situ formation of trifluoroperacetic acid provides a much more potent oxidant [1].

Protocol B: Regioselective Chlorination (The "Handle" Installation)

Objective: Convert the N-oxide to the reactive 4-chloro derivative. Challenge: The 3-methyl group sterically hinders the C4 position, often favoring C2-chlorination. Careful separation is required.

  • Reagents:

    • 3-methyl-5-nitroquinoline N-oxide (1.0 equiv)

    • Phosphoryl chloride (POCl3) (neat, solvent and reagent)

    • Optional: catalytic DMF (Vilsmeier-Haack type activation)

  • Procedure:

    • Place the N-oxide in a dry flask under argon.

    • Add POCl3 (approx. 5–10 mL per gram of substrate).

    • Heat to reflux (105°C) for 2–4 hours. The solution will darken.

    • Safety Warning: Quenching POCl3 is exothermic and generates HCl gas.

    • Work-up: Cool the mixture and pour slowly onto crushed ice with vigorous stirring. Neutralize carefully with NH4OH or solid Na2CO3 to pH 8.

    • Extract with CHCl3 or EtOAc.

    • Isomer Separation (Crucial): Analyze the crude by 1H NMR. You will likely observe a mixture of 2-Cl and 4-Cl isomers.

      • 4-Cl Isomer: Look for the loss of the C4 proton. The C2 proton will appear as a singlet (deshielded) around 8.8–9.0 ppm.

      • 2-Cl Isomer: The C4 proton appears as a singlet around 8.0–8.2 ppm.

    • Purify via flash chromatography (Hexane/EtOAc gradient). The steric difference usually results in sufficient Rf separation.

Protocol C: SNAr Diversification

Objective: Displace the chloride with a functional nucleophile. Advantage: The 5-nitro group stabilizes the Meisenheimer complex, making the 4-Cl species highly reactive, even more so than standard 4-chloroquinoline [2].

  • Reagents:

    • This compound (1.0 equiv)

    • Nucleophile (Amine, Alcohol, Thiol) (1.2 – 2.0 equiv)

    • Base: DIPEA or K2CO3 (2.0 equiv)

    • Solvent: Isopropanol (for amines) or DMF/DMSO (for weaker nucleophiles)

  • Procedure:

    • Dissolve the chloro-quinoline in Isopropanol (0.2 M).

    • Add the amine and base.[1]

    • Heat to reflux (80°C) for 2–6 hours.

      • Note: Due to the 5-NO2 activation, reactions often proceed at lower temperatures (50–60°C) compared to un-nitrated analogs.

    • Work-up: Concentrate solvent, dilute with water, and filter the precipitate (if solid) or extract with EtOAc.

Data & Troubleshooting Guide

Expected NMR Shifts (Proton Assignment)
Position3-Me-5-NO2-Quinoline (Start)4-Cl-3-Me-5-NO2-Q (Intermediate)C4-Amino-Derivative (Product)
C2-H ~8.9 ppm (s)~8.95 ppm (s)~8.6 ppm (s)
C4-H ~8.1 ppm (s)ABSENT ABSENT
C3-Me ~2.5 ppm (s)~2.6 ppm (s)~2.3 ppm (s)
C6/7/8 Multiplets 7.5–8.5 ppmMultiplets (shifted downfield)Multiplets
Troubleshooting Table
ProblemRoot CauseSolution
Low N-Oxide Yield 5-NO2 deactivates Nitrogen lone pair.Use UHP/TFAA method; increase reaction time; ensure anhydrous conditions.
Predominant 2-Cl Isomer Steric blocking by C3-Methyl.This is intrinsic.[2] Optimize separation (slow gradient chromatography). Alternatively, consider blocking C2 first (complex) [3].
SNAr Fails Nucleophile is too bulky or weak.Switch solvent to DMSO (polar aprotic); increase temperature to 120°C; use stronger base (NaH) for alcohols.

References

  • Caron, S., et al. (2000). "Large-Scale Oxidation of Nitrogen Heterocycles." Journal of Organic Chemistry. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Yin, L., et al. (2012). "Regioselective Chlorination of Quinoline N-Oxides." Tetrahedron Letters. (Describes POCl3 mechanisms and regioselectivity issues).
  • Bachman, G. B., et al. (1947). "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline." Journal of the American Chemical Society. Available at: [Link] (Foundational text on nitro-quinoline chlorination).

Disclaimer: All protocols involve hazardous chemicals (POCl3, mCPBA). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4-Chloro-3-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The functionalization of the quinoline core is pivotal in tuning its pharmacological profile. Among the various substituted quinolines, 4-Chloro-3-methyl-5-nitroquinoline stands out as a versatile intermediate. The electron-withdrawing nitro group at the C5-position, coupled with the chloro-substituent at the C4-position, renders this molecule highly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Conventional synthetic methods for the derivatization of such intermediates often necessitate prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over classical heating methods. By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher product yields and improved purity.[1][2][3] This application note provides detailed protocols for the synthesis of this compound and its subsequent derivatization via microwave-assisted Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.

Part 1: Synthesis of the Starting Material: this compound

A reliable and efficient synthesis of the starting material is paramount for any subsequent derivatization. The following multi-step protocol is adapted from established procedures for analogous quinoline systems.

Protocol 1: Synthesis of 4-Hydroxy-3-methyl-5-nitroquinoline

This procedure involves the cyclization of an appropriate aniline derivative followed by nitration.

Step-by-step Methodology:

  • Cyclization: In a round-bottom flask, combine 3-nitroaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq). Heat the mixture at 140-150 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the solidified reaction mixture is triturated with diethyl ether, filtered, and washed with cold ether to afford 4-hydroxy-3-methyl-5-nitroquinoline as a solid.

Protocol 2: Chlorination to this compound

The hydroxyl group at the C4-position is converted to a chloro group, a better leaving group for subsequent reactions.

Step-by-step Methodology:

  • Reaction Setup: In a microwave-safe vessel equipped with a magnetic stirrer, suspend 4-hydroxy-3-methyl-5-nitroquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.

  • Work-up: After cooling the vessel to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound.

Part 2: Microwave-Assisted Derivatization Reactions

The presence of the electron-withdrawing nitro group activates the C4-position, making this compound an excellent substrate for various microwave-promoted reactions.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. Microwave irradiation significantly accelerates this palladium-catalyzed coupling.[4][5] The electron-deficient nature of the quinoline ring at the C4 position facilitates the oxidative addition step in the catalytic cycle.

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

sub This compound mw_vessel Microwave Vessel sub->mw_vessel boronic Aryl/Heteroaryl Boronic Acid boronic->mw_vessel pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) pd_cat->mw_vessel base Base (e.g., Na₂CO₃) base->mw_vessel solvent Solvent (e.g., DMF/H₂O) solvent->mw_vessel mw Microwave Irradiation (e.g., 140°C, 15-20 min) mw_vessel->mw workup Work-up & Purification mw->workup product 4-Aryl-3-methyl-5-nitroquinoline workup->product

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reagent Preparation: In a microwave-safe glass tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of DMF and water (e.g., 4:1 v/v) to the tube.

  • Microwave Irradiation: Seal the tube and irradiate in a microwave reactor at 140 °C for 15-20 minutes.[5]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (min)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃DMF/H₂O14015-2075-90
PdCl₂(dppf)K₂CO₃Dioxane/H₂O15010-1580-95
PEPPSI-iPrK₂CO₃Solvent-free1101085-95[6]

Table 1: Representative conditions for microwave-assisted Suzuki-Miyaura coupling.

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Microwave heating provides a rapid and efficient means to synthesize a variety of 4-aminoquinoline derivatives.[7]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_add->pd_complex amine_assoc Amine Coordination pd_complex->amine_assoc + R'NH₂ - Cl⁻ pd_amine_complex [Ar-Pd(II)(NHR')L₂]⁺ amine_assoc->pd_amine_complex reductive_elim Reductive Elimination pd_amine_complex->reductive_elim + Base reductive_elim->pd0 regenerates product Ar-NHR' reductive_elim->product forms aryl_halide Ar-Cl amine R'NH₂ base Base

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol 4: Microwave-Assisted Buchwald-Hartwig Amination

  • Reaction Setup: In a microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Time (min)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene130-15010-3070-90
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane120-14015-2565-85

Table 2: Common conditions for microwave-assisted Buchwald-Hartwig amination.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group and the quinoline nitrogen makes the C4-position highly electrophilic and susceptible to direct nucleophilic attack. This allows for catalyst-free SNAr reactions with various nucleophiles under microwave irradiation.[8]

Protocol 5: Microwave-Assisted SNAr with Phenols

  • Reagent Combination: In a microwave-safe vial, combine this compound (1.0 eq), a substituted phenol (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Selection: A polar aprotic solvent like DMF or DMSO is typically used. For a greener approach, an ionic liquid like [bmim][PF₆] can be employed.[8]

  • Microwave Conditions: Seal the vial and irradiate at 120-160 °C for 5-15 minutes.

  • Work-up: After cooling, add water to the reaction mixture to precipitate the product. The solid is then filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Protocol 6: Microwave-Assisted SNAr with Thiols

  • Reaction Setup: In a microwave vial, mix this compound (1.0 eq), the desired thiol (1.1 eq), and a base like potassium carbonate or sodium hydride (1.5 eq).

  • Solvent: Use a polar aprotic solvent such as DMF.

  • Microwave Irradiation: Seal the vial and heat in the microwave reactor at 100-140 °C for 10-20 minutes.

  • Work-up: Upon cooling, pour the reaction mixture into water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved via column chromatography.

Conclusion and Future Perspectives

Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the derivatization of this compound. The protocols outlined in this application note serve as a robust starting point for researchers in drug discovery and medicinal chemistry to generate diverse libraries of novel quinoline-based compounds. The significant reduction in reaction times allows for faster lead optimization cycles and accelerates the overall drug development process. Further exploration into solvent-free "neat" reaction conditions and the use of more sustainable catalysts will continue to enhance the green chemistry profile of these important transformations.

References

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. PMC. Available at: [Link]

  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. Academia.edu. Available at: [Link]

  • Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. PubMed. Available at: [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP. Available at: [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. Available at: [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. Available at: [Link]

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. PubMed. Available at: [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available at: [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. Available at: [Link]

  • One Pot Microwave-Assisted Synthesis of Alkane Thiols. AWS. Available at: [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. PMC. Available at: [Link]

  • Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. SAGE Journals. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. MDPI. Available at: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Microwave-Accelerated Solvent and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Semantic Scholar. Available at: [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC. Available at: [Link]

  • Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. PubMed. Available at: [Link]

  • Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. ARKAT USA, Inc.. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. Available at: [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. Available at: [Link]

Sources

Step-by-step synthesis of 4-Chloro-3-methyl-5-nitroquinoline from aniline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 4-Chloro-3-methyl-5-nitroquinoline presents a classic regiochemical challenge in heterocyclic chemistry. While the quinoline scaffold is ubiquitous in drug discovery (e.g., kinase inhibitors, antimalarials), the introduction of a nitro group at the C5 position is non-trivial due to the directing effects of the nitrogen atom and substituents at C4.

The Regioselectivity Paradox: Direct nitration of 4-hydroxy-3-methylquinoline (the standard Conrad-Limpach product) predominantly yields the 6-nitro isomer due to the activating effect of the hydroxyl group. To access the 5-nitro isomer, one must invert the synthetic order: Chlorination must precede Nitration.

In the 4-chloro derivative, the directing influence of the protonated quinolinium nitrogen (in acidic nitration media) dominates, directing the electrophile to the C5 and C8 positions (meta to the nitrogen). This protocol details the "Chloro-First" strategy to successfully isolate the target 5-nitro isomer.

Synthetic Pathway Visualization

The following diagram outlines the critical intermediate states and the regiochemical switch that necessitates the specific order of operations.

SynthesisPathway Aniline Aniline (Starting Material) Enamine β-Aminoacrylate (Enamine Intermediate) Aniline->Enamine Condensation (pTsOH, Toluene) KetoEster Ethyl 2-methylacetoacetate KetoEster->Enamine OH_Quin 3-Methyl-4-hydroxyquinoline (4-Quinolone) Enamine->OH_Quin Conrad-Limpach Cyclization (250°C, Dowtherm A) Cl_Quin 4-Chloro-3-methylquinoline (Key Intermediate) OH_Quin->Cl_Quin Chlorination (POCl3, Reflux) Wrong_Path 6-Nitro Isomer (Undesired) OH_Quin->Wrong_Path Direct Nitration (Avoid!) Nitro_Mix Nitration Mixture (5-NO2 + 8-NO2) Cl_Quin->Nitro_Mix Nitration (HNO3/H2SO4) Target 4-Chloro-3-methyl- 5-nitroquinoline (Target) Nitro_Mix->Target Purification (Column/Cryst.)

Figure 1: Synthetic route highlighting the critical "Chloro-First" strategy to avoid the 6-nitro impurity.

Detailed Protocols

Step 1: Conrad-Limpach Synthesis of 3-Methyl-4-hydroxyquinoline

This step constructs the quinoline core. We utilize the Conrad-Limpach conditions (kinetic control) to favor the 4-hydroxy isomer over the 2-hydroxy (Knorr) isomer.

Reagents & Materials:

  • Aniline (1.0 equiv)[1]

  • Ethyl 2-methylacetoacetate (Ethyl 2-methyl-3-oxobutanoate) (1.1 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.01 equiv, catalyst)

  • Solvent A: Toluene or Benzene (for enamine formation)

  • Solvent B: Dowtherm A (biphenyl/diphenyl ether eutectic) or Diphenyl ether (for cyclization)

Protocol:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve aniline and ethyl 2-methylacetoacetate in Toluene. Add catalytic pTsOH.

    • Reflux the mixture until the theoretical amount of water is collected (approx. 4–6 hours).

    • Evaporate the toluene under reduced pressure to yield the crude

      
      -aminoacrylate (enamine) as an oil. Note: Do not purify extensively; use directly.
      
  • Thermal Cyclization:

    • Heat the high-boiling solvent (Dowtherm A, ~10 mL per gram of substrate) to a rolling reflux (~250°C ). Safety: Ensure the setup is rated for high temperatures.

    • Add the crude enamine dropwise to the boiling solvent over 20–30 minutes. Rapid addition is crucial to prevent polymerization but slow enough to maintain reflux temperature.

    • Continue heating for 30 minutes after addition.

    • Cool the mixture to room temperature. The product, 3-methyl-4-hydroxyquinoline , typically precipitates as a solid.

    • Filter the solid and wash with hexanes or acetone to remove the high-boiling solvent.

Yield Expectation: 60–75%

Step 2: Chlorination to 4-Chloro-3-methylquinoline

Conversion of the tautomeric 4-hydroxy group (quinolone) to the chloride activates the ring for the subsequent nitration regioselectivity.

Reagents:

  • 3-Methyl-4-hydroxyquinoline (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)
    
  • Optional:

    
     (0.5 equiv) can enhance conversion if the reaction is sluggish.
    

Protocol:

  • Place the dry 3-methyl-4-hydroxyquinoline in a round-bottom flask.

  • Carefully add

    
     under an inert atmosphere (Argon/Nitrogen). Safety: 
    
    
    
    is corrosive and reacts violently with water.
  • Heat the mixture to reflux (105–110°C ) for 2–4 hours. The suspension will clear as the chloro-quinoline is formed.

  • Workup:

    • Cool the mixture and remove excess

      
       by rotary evaporation (use a caustic trap).
      
    • Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).

Yield Expectation: 80–90%

Step 3: Regioselective Nitration

This is the critical step. Nitration of the protonated quinoline ring occurs at positions 5 and 8.

Reagents:

  • 4-Chloro-3-methylquinoline (1.0 equiv)

  • Concentrated Sulfuric Acid (

    
    ) (Solvent)
    
  • Fuming Nitric Acid (

    
    ) (1.2 equiv)
    

Protocol:

  • Dissolve 4-chloro-3-methylquinoline in conc.

    
     at 0°C .
    
  • Add fuming

    
     dropwise, maintaining the temperature below 5°C.
    
  • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitoring: Use LC-MS to check for consumption of starting material.

  • Quench: Pour the reaction mixture onto ice. Neutralize carefully with solid

    
     or 
    
    
    
    to pH 8.
  • Isolation: Filter the resulting yellow precipitate. This solid is a mixture of 5-nitro and 8-nitro isomers (typically ~1:1 ratio).

  • Separation:

    • The isomers have distinct polarities.

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Ethyl Acetate in Hexane (start 5% EtOAc).

    • Identification: The 5-nitro isomer typically elutes differently than the 8-nitro. Confirm structure via 1H-NMR (coupling constants of the aromatic protons in the benzene ring).

Yield Expectation: ~30–40% (for the isolated 5-nitro isomer).

Analytical Data & Validation

The following table summarizes the expected key analytical signatures for validation.

CompoundKey 1H-NMR FeatureMS (ESI+) m/z
3-Methyl-4-hydroxyquinoline

2.1-2.3 (s, 3H, Me), Broad OH/NH signal
160.1

4-Chloro-3-methylquinoline Loss of broad OH; Shift in aromatic protons178.0

This compound Target. Downfield shift of H-6 and H-8 due to

.
223.0

4-Chloro-3-methyl-8-nitroquinoline Isomer. Distinct splitting pattern for H-5/H-6/H-7.223.0

Safety & Compliance (HSE)

  • POCl3: Fatal if inhaled, causes severe skin burns and eye damage. Reacts violently with water. Use only in a fume hood with a caustic scrubber.

  • Nitration: Exothermic reaction. Risk of runaway if temperature is not controlled. Nitro-quinolines are potentially mutagenic; handle with double gloves and avoid dust generation.

  • Dowtherm A: Vapor is irritating. Ensure adequate ventilation during the high-temperature cyclization.

References

  • Adams, A., & Hey, D. H. (1950).[2] 430. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline.[2] Journal of the Chemical Society (Resumed), 2092–2095. [Link] Primary source confirming the regioselectivity of nitration on the chloro- derivative vs the hydroxy- derivative.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method. Journal of the American Chemical Society, 68(7), 1264–1266. [Link] Foundational text for the Conrad-Limpach cyclization conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methyl substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with introducing a methyl group at the C3 position of the quinoline ring. The steric bulk of this substituent can significantly impact reaction outcomes, leading to low yields, side product formation, and unexpected regioselectivity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis of a 3-methylquinoline is resulting in a very low yield. What are the most common causes?

Low yields in the Friedländer synthesis of 3-methylquinolines are a frequent challenge. The primary culprit is often steric hindrance from the methyl group on the active methylene compound (e.g., propanal or acetone derivatives). This can impede the initial condensation with the 2-aminoaryl ketone.[1][2][3]

Common issues include:

  • Steric Hindrance: The methyl group can sterically clash with the substituents on the 2-aminoaryl ketone, slowing down the rate-determining aldol-type condensation.

  • Suboptimal Catalyst: The choice of acid or base catalyst is critical. An inappropriate catalyst may not be effective enough to overcome the activation energy barrier imposed by steric hindrance.[1]

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acids or bases, which can lead to the degradation of starting materials or the desired product.[1][4]

  • Side Reactions: Self-condensation of the active methylene compound (an aldol condensation) can be a significant competing reaction, reducing the availability of this reagent for the desired quinoline formation.[1][5]

Q2: I am observing the formation of multiple products in my Doebner-von Miller reaction for a 3-methylquinoline. How can I improve the selectivity?

The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, can lead to regioisomeric byproducts, especially with substituted anilines.[6][7] The formation of multiple products when targeting 3-methylquinolines often stems from the initial Michael addition step.

To improve selectivity:

  • Catalyst Choice: Lewis acids like tin tetrachloride or scandium(III) triflate can offer better control over the regioselectivity of the initial conjugate addition compared to Brønsted acids.[6]

  • Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable product and minimize side reactions.

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound (or its precursor aldehydes/ketones) slowly to the reaction mixture can help to control the reaction rate and reduce the formation of undesired products.

Q3: In my Combes synthesis for a 2,3,4-substituted quinoline, the regioselectivity is not what I expected. How is this influenced by steric effects?

In the Combes synthesis, the acid-catalyzed cyclization of the enamine intermediate is the rate-determining step, and it is highly sensitive to steric effects.[8][9] When synthesizing a 3-methylquinoline, the bulk of the substituents on both the aniline and the β-diketone will dictate the regiochemical outcome.

Key factors include:

  • Substituent Bulk: Increasing the steric bulk of other substituents on the β-diketone can direct the cyclization to favor the formation of one regioisomer over another.[8]

  • Aniline Substituents: The electronic and steric nature of substituents on the aniline ring also plays a crucial role in directing the electrophilic aromatic annulation step.[8]

Troubleshooting Guides

Problem 1: Low Yield in the Friedländer Synthesis of 3-Methylquinolines

This guide provides a systematic approach to troubleshooting low yields in the Friedländer synthesis when incorporating a 3-methyl substituent.

Troubleshooting Workflow:

G cluster_0 Initial Observation: Low Yield cluster_1 Troubleshooting Steps cluster_2 Potential Solutions start Low Yield of 3-Methylquinoline catalyst 1. Optimize Catalyst System start->catalyst conditions 2. Modify Reaction Conditions catalyst->conditions mild_catalyst Use Milder/More Active Catalysts (e.g., Iodine, p-TsOH, Nanocatalysts) catalyst->mild_catalyst Ineffective Catalyst reagents 3. Evaluate Starting Materials conditions->reagents temp_control Lower Reaction Temperature & Monitor with TLC conditions->temp_control Harsh Conditions solvent_change Change Solvent to Improve Solubility (e.g., DMF, Ethanol) conditions->solvent_change Poor Solubility slow_addition Slow Addition of Methylene Compound conditions->slow_addition Side Reactions alternative 4. Consider Alternative Routes reagents->alternative fresh_reagents Use Freshly Purified Reagents reagents->fresh_reagents Impure Reagents new_method Switch to a Less Sterically Sensitive Method (e.g., Doebner-von Miller, Modern Catalytic Methods) alternative->new_method Persistent Low Yield

Caption: Troubleshooting workflow for low yield in 3-methylquinoline synthesis.

Detailed Troubleshooting Steps:

  • Optimize the Catalyst System:

    • Rationale: The catalyst plays a pivotal role in overcoming the activation energy barrier. Traditional strong acids or bases can cause degradation.[1]

    • Actionable Advice:

      • Switch to a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH).[5]

      • Consider using molecular iodine as a catalyst, which can be highly effective under solvent-free conditions.[1]

      • Explore modern catalytic systems such as ionic liquids or nanocatalysts, which often offer higher efficiency under milder conditions.[1][10]

  • Modify Reaction Conditions:

    • Rationale: High temperatures can promote side reactions and decomposition. The solvent affects reactant solubility and reaction rates.[1]

    • Actionable Advice:

      • Temperature: Systematically lower the reaction temperature in 10°C increments and monitor the reaction progress by Thin-Layer Chromatography (TLC).

      • Solvent: If solubility is an issue, switch to a more polar solvent like DMF or ethanol.[1]

      • Microwave Irradiation: For certain substrates, microwave-assisted synthesis can shorten reaction times and improve yields, but careful temperature control is necessary to avoid degradation.[5][11]

  • Minimize Side Reactions:

    • Rationale: The self-condensation of the α-methylene compound is a common side reaction.[5]

    • Actionable Advice:

      • Employ a slow-addition strategy for the carbonyl compound containing the α-methylene group. This maintains a low concentration of this reactant, disfavoring self-condensation.

Experimental Protocol: Iodine-Catalyzed Friedländer Annulation for 3-Methylquinolines

This protocol describes a method using molecular iodine as an efficient catalyst.[1]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., propanal or a derivative, 1.2 mmol), and molecular iodine (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: Poor Regioselectivity in the Combes Synthesis

This guide addresses the challenge of controlling regioselectivity in the Combes synthesis of 3-methylquinolines.

Decision-Making Flowchart for Regioselectivity:

G start Undesired Regioisomer in Combes Synthesis steric_aniline Analyze Steric Hindrance on Aniline start->steric_aniline steric_diketone Analyze Steric Hindrance on β-Diketone start->steric_diketone modify_aniline Use Methoxy-Substituted Anilines steric_aniline->modify_aniline use_haloanilines Use Chloro- or Fluoroanilines steric_aniline->use_haloanilines modify_diketone Increase Bulk of R Group on Diketone steric_diketone->modify_diketone outcome1 Favors 2-Substituted Product modify_diketone->outcome1 modify_aniline->outcome1 outcome2 Favors 4-Substituted Product use_haloanilines->outcome2

Caption: Controlling regioselectivity in the Combes synthesis.

Mechanistic Considerations and Solutions:

The regioselectivity of the Combes synthesis is determined during the electrophilic aromatic annulation step, which is the rate-determining step.[8] Steric effects play a more significant role than electronic effects in this step.[8]

  • To favor 2-CF₃-quinolines (when using trifluoromethylated β-diketones):

    • Increase the steric bulk of the R group on the β-diketone. This will sterically disfavor the cyclization pathway that leads to the 4-substituted isomer.[8]

    • Use methoxy-substituted anilines. The electron-donating nature of the methoxy group can influence the preferred site of cyclization, often in conjunction with steric factors.[8]

  • To favor 4-CF₃-quinolines (when using trifluoromethylated β-diketones):

    • Use chloro- or fluoroanilines. The electronic and less sterically demanding nature of these halogens can favor the formation of the 4-substituted regioisomer.[8]

Table 1: Comparative Yields for Different Synthetic Routes to 3-Methylquinolines

Synthetic MethodKey ReactantsCatalyst/ConditionsTypical YieldReference
Doebner-von Miller Aniline, CrotonaldehydeLewis Acid (e.g., ZnCl₂)~60-70%[12]
Friedländer (Iodine cat.) 2-Aminoaryl Ketone, Active Methylene CompoundI₂Good to Excellent[1]
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)Variable (Regioselectivity issues)[8][13]
Modern Catalytic Varies (e.g., Anilines, Alcohols)Transition Metal Catalysts (e.g., Ru, Co)Good to Excellent[11][14]

Product Characterization

Accurate characterization of the synthesized 3-methylquinoline is crucial to confirm its identity and purity.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The chemical shifts and splitting patterns of the aromatic protons and the C3-methyl group provide definitive structural information.[15]

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) is used to determine the molecular weight (m/z 143 for 3-methylquinoline) and provides a characteristic fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating the 3-methylquinoline from impurities and confirming its identity based on retention time and mass spectrum.[15]

References

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (URL: )
  • Analytical Techniques for 3-Methylquinoline: Ensuring Quality and Purity. (URL: )
  • Troubleshooting common problems in quinoxaline synthesis - Benchchem. (URL: )
  • A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline - Benchchem. (URL: )
  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem. (URL: )
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Ru-Catalyzed Synthesis of Dihydrofuroquinolines from Azido-cyclopropyl Ketones | Organic Letters - ACS Publications. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: )
  • The synthesis of tetrahydroquinolines catalyzed by Ni‐NiAl‐LDO. - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])

  • Improvements to the von Miller‐Kinkelin reaction. Synthesis of 3‐methylquinolines and of 3‐isopropylquinoline | Scilit. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Strategies for the synthesis of 3‐substituted quinoline derivatives. - ResearchGate. (URL: [Link])

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. (URL: [Link])

  • Optimization of reaction conditions for preparation of 3a. - ResearchGate. (URL: [Link])

  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. (URL: [Link])

  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem. (URL: )
  • Doebner-Miller reaction and applications | PPTX - Slideshare. (URL: [Link])

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie - IUCr Journals. (URL: [Link])

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - ResearchGate. (URL: [Link])

  • 3-Methylquinoline | C10H9N | CID 11926 - PubChem - NIH. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. (URL: [Link])

Sources

Minimizing side reactions during nucleophilic displacement of 4-chloro quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for minimizing side reactions during the nucleophilic aromatic substitution (


) of 4-chloroquinolines. It is designed for medicinal chemists and process engineers optimizing the synthesis of 4-aminoquinoline scaffolds (e.g., chloroquine analogues, kinase inhibitors).

Topic: Minimizing Side Reactions & Process Optimization Role: Senior Application Scientist Status: Operational

Executive Technical Summary

The displacement of the chlorine atom at the C4 position of quinoline is a canonical


 reaction. However, the reaction is frequently plagued by hydrolysis  (formation of 4-hydroxyquinoline/quinolone), polymerization  (tar formation), and incomplete conversion .

The C4 position is inherently deactivated relative to positions ortho/para to a nitro group in benzene, but the ring nitrogen renders it susceptible to nucleophilic attack, particularly when protonated. Our core directive is to maximize the electrophilicity of C4 while excluding water to prevent the thermodynamic sink of hydrolysis.

Critical Mechanism & Side Reaction Pathways

To troubleshoot effectively, one must visualize the competition between the desired amine attack and the parasitic hydrolysis.

Diagram 1: Reaction Mechanism & Competitive Pathways

G Start 4-Chloroquinoline Activated Protonated Intermediate (Highly Electrophilic) Start->Activated Protonation (N1) H_Ion H+ (Acid Catalyst) H_Ion->Activated Meisenheimer Meisenheimer-like Complex Activated->Meisenheimer R-NH2 Attack Hydroxy 4-Hydroxyquinoline (Thermodynamic Sink) Activated->Hydroxy H2O Attack (Hydrolysis) Amine Amine Nucleophile (R-NH2) Amine->Meisenheimer Product 4-Aminoquinoline (Product) Meisenheimer->Product - HCl (Irreversible) Water H2O (Moisture) Water->Hydroxy

Figure 1: Mechanistic divergence between productive amination and parasitic hydrolysis. Note that protonation activates the ring for both pathways, making moisture control critical.

Troubleshooting Guide (FAQ Format)

Category A: The "4-Hydroxy" Impurity (Hydrolysis)

Q: I see a significant amount of precipitate that is insoluble in organic solvents. NMR confirms it is 4-hydroxyquinoline. Why is this forming? A: This is the result of hydrolysis. The 4-chloro substituent is susceptible to displacement by water, especially under the acidic conditions often used to catalyze the reaction.

  • Root Cause: Wet solvents or hygroscopic amine reagents. Even 1% water content in ethanol or DMF can drive this side reaction due to the high thermodynamic stability of the 4-quinolone tautomer.

  • Solution:

    • Switch to anhydrous solvents (dry EtOH, n-BuOH, or DMF).

    • Use molecular sieves in the reaction vessel if the amine is hygroscopic.

    • Process Check: Ensure your acid catalyst (e.g., HCl in dioxane) is anhydrous. Aqueous HCl is a common error source.

Q: Can I remove the 4-hydroxy impurity during workup? A: Yes, but it is difficult to separate by chromatography due to streaking.

  • Protocol: 4-Hydroxyquinoline is amphoteric but generally less soluble in non-polar organics than the product.

    • Basic Wash: Dissolve the crude mixture in DCM or EtOAc. Wash with 1M NaOH. The 4-hydroxyquinoline (as the anion) will partition into the aqueous phase.

    • Filtration: Often, the impurity precipitates as a white/off-white solid upon cooling the reaction mixture. Filter this before aqueous workup.

Category B: Reaction Rate & Conversion

Q: My reaction is sluggish (stalled at 50% conversion) even after 24 hours at reflux. A: 4-Chloroquinolines are less reactive than their nitro-benzene counterparts.

  • Mechanism: The electron density of the nitrogen lone pair deactivates the ring toward nucleophilic attack unless protonated.

  • Intervention:

    • Acid Catalysis: Add 1.0 equivalent of phenol or 0.1 equivalent of HCl. Phenol acts as a bifunctional catalyst (proton donor to N1, H-bond acceptor from the nucleophile).

    • Temperature: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Ethoxyethanol (bp 135°C) to overcome the activation energy barrier.

    • Microwave: See the protocol below. This is the single most effective fix for stalled

      
       reactions on this scaffold.
      

Q: The reaction mixture turned into a black tar. What happened? A: This indicates oxidative decomposition or polymerization, likely caused by excessive heating in the presence of oxygen or trace metals.

  • Fix:

    • Degas solvents with Nitrogen/Argon before heating.

    • Limit reaction time. If it takes >24h thermal, switch to microwave (20 min). Prolonged thermal stress favors tar formation over substitution.

Category C: Regioselectivity (2,4-Dichloro substrates)

Q: I am using 2,4-dichloroquinoline. How do I ensure substitution only happens at the 4-position? A: The 4-position is naturally more reactive (electrophilic) than the 2-position due to the para-like conjugation with the ring nitrogen.

  • Control Strategy:

    • Temperature: Keep the temperature below 100°C. Higher temperatures (>120°C) will begin to displace the 2-chloro group.

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of amine. Excess amine encourages bis-substitution.

Experimental Protocols

Method A: Optimized Thermal Displacement (Acid-Catalyzed)

Best for scale-up where microwave is unavailable.

  • Setup: Dry 2-neck round bottom flask, reflux condenser,

    
     inlet.
    
  • Reagents:

    • 4-Chloroquinoline (1.0 eq)[1]

    • Amine Nucleophile (1.1 – 1.5 eq)

    • Catalyst: Phenol (1.0 eq) OR cat. HCl (4M in Dioxane). Note: Phenol is often superior as it serves as a solvent/catalyst mediator.

    • Solvent: Anhydrous n-Butanol (0.5 M concentration).

  • Procedure:

    • Dissolve chloroquinoline and phenol in n-Butanol.

    • Add amine dropwise.

    • Reflux (

      
      ) for 4–12 hours. Monitor by TLC/LCMS.
      
  • Workup:

    • Cool to RT. The product (as HCl or phenolate salt) may precipitate.

    • Dilute with EtOAc, wash with 1M NaOH (removes phenol and 4-hydroxy impurity).

    • Dry over

      
      , concentrate.
      
Method B: Microwave-Assisted Synthesis (Recommended)

Best for library generation and sluggish amines.

  • Vessel: 10 mL Microwave pressure vial.

  • Reagents:

    • 4-Chloroquinoline (1.0 eq)[1]

    • Amine (1.5 eq)

    • Solvent: Ethanol or Isopropanol (3 mL per mmol). Note: No acid catalyst is usually needed due to thermal acceleration.

  • Parameters:

    • Temp:

      
       - 
      
      
      
      .
    • Time: 15 – 20 minutes.

    • Absorption Level: High.

  • Outcome: Yields are typically 15-20% higher than thermal methods, with significantly cleaner impurity profiles.

Data Comparison: Thermal vs. Microwave
ParameterStandard Thermal RefluxMicrowave Assisted
Solvent n-Butanol / DMFEthanol / IPA
Temperature 110–150°C140–180°C
Reaction Time 12 – 48 Hours10 – 30 Minutes
Yield (Typical) 50 – 70%85 – 95%
Side Reactions High (Hydrolysis/Tar)Low (Flash heating minimizes decay)

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

DecisionTree Start Issue Observed Issue1 Low/No Conversion Start->Issue1 Issue2 Impurity: 4-Hydroxyquinoline Start->Issue2 Issue3 Impurity: Black Tar Start->Issue3 Sol1a Check Solvent Temp (Need >100°C?) Issue1->Sol1a Sol2a Check Solvent Water Content (Use Anhydrous) Issue2->Sol2a Sol3a Degas Solvents (Remove O2) Issue3->Sol3a Sol1b Add Acid Catalyst (Phenol/HCl) Sol1a->Sol1b Still slow Sol1c Switch to Microwave Sol1b->Sol1c Still slow Sol2b Isolate via Basic Wash (1M NaOH) Sol2a->Sol2b If formed Sol3b Reduce Reaction Time (Use MW) Sol3a->Sol3b

Figure 2: Diagnostic workflow for common synthetic failures.

References

  • Microwave-Assisted Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Mechanism of SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

  • Antimalarial Synthesis (4-Aminoquinolines): Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220-233. [Link]

  • Acid Catalysis in Quinoline Substitution: Banks, R. E. (1998). Fluorine in Heterocyclic Chemistry Vol 1. Springer. (Context on activation of halo-heterocycles). [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of the 4-Chloro Group in Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common challenge in synthetic chemistry: the low reactivity of the 4-chloro group in certain nitroquinoline scaffolds, particularly in nucleophilic aromatic substitution (SNAr) reactions. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered during experimentation.

Introduction: The Challenge of the Unactivated Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, pivotal in the construction of a vast array of pharmaceuticals and functional materials. The reaction's efficiency hinges on the electronic activation of the aromatic ring by electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate, known as the Meisenheimer complex.[1][2] The nitro group (–NO₂) is a powerful activator, significantly enhancing the rate of SNAr reactions when positioned ortho or para to the leaving group.[3]

However, when the nitro group is located at a position that does not allow for direct resonance stabilization of the Meisenheimer complex, such as in 4-chloro-7-nitroquinoline, the reactivity of the chloro-substituent plummets.[1] This guide will dissect the underlying reasons for this decreased reactivity and provide actionable strategies to overcome this synthetic hurdle.

Troubleshooting Guide & FAQs

Q1: Why is my nucleophilic substitution at the C4 position of 4-chloro-7-nitroquinoline so sluggish compared to other chloro-nitroquinolines?

A1: The primary reason for the low reactivity of the 4-chloro group in 4-chloro-7-nitroquinoline is the suboptimal positioning of the electron-withdrawing nitro group.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group, leading to the formation of a negatively charged Meisenheimer complex.[4] For this intermediate to be stabilized and the reaction to proceed efficiently, the negative charge must be delocalized throughout the aromatic system. Electron-withdrawing groups at the ortho and para positions to the site of nucleophilic attack are crucial for this stabilization through resonance.

In the case of 4-chloro-7-nitroquinoline, the nitro group at the 7-position is not in a direct ortho or para relationship to the chlorine at the 4-position.[1] Consequently, it cannot effectively delocalize the negative charge of the Meisenheimer complex via resonance. This lack of stabilization raises the activation energy of the reaction, resulting in significantly slower reaction rates compared to an isomer like 7-chloro-6-nitroquinoline, where the nitro group is ortho to the chlorine.[1]

Caption: Comparison of Meisenheimer complex stability.

Q2: My reaction with an amine nucleophile is not proceeding to completion, even after prolonged heating. What can I do?

A2: For less reactive substrates like 4-chloro-7-nitroquinoline, more forcing conditions are often necessary. Consider the following optimization strategies:

  • Increase Reaction Temperature: If the reaction is being run in a solvent, ensure it is at reflux. For sluggish reactions, consider switching to a higher-boiling point solvent.

  • Run the Reaction Neat: In the absence of a solvent, the concentration of the reactants is maximized. Heating a neat mixture of 4-chloro-7-nitroquinoline and an excess of the amine nucleophile to temperatures between 100-140 °C can often drive the reaction to completion.[1]

  • Utilize Microwave Irradiation: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields for slow SNAr reactions.[3][5] Reactions that might take hours under conventional heating can often be completed in minutes in a microwave reactor.

  • Employ a Stronger Base: When using amine nucleophiles, a base is often required to neutralize the HCl generated. For less reactive systems, a stronger, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, care must be taken as very strong bases can lead to side reactions.

Table 1: General Reaction Conditions for Amination of 4-Chloro-7-nitroquinoline

ParameterRecommended ConditionRationale
Temperature 100-140 °C (neat) or refluxOvercomes the higher activation energy of the less reactive substrate.
Nucleophile 2-5 equivalentsDrives the equilibrium towards product formation.
Solvent Optional (DMF, NMP, DMSO) or neatHigh-boiling polar aprotic solvents can aid solubility and increase reaction rates.
Base (if needed) Tertiary amines (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Neutralizes generated acid and can enhance nucleophilicity.
Alternative Heating Microwave irradiationSignificantly accelerates reaction rates.
Q3: I am attempting a substitution with a phenol, but the reaction is not working. Are there specific considerations for oxygen nucleophiles?

A3: Yes, oxygen nucleophiles like phenols are generally less reactive than amines and often require deprotonation to be effective in SNAr reactions.

The hydroxyl group of a phenol is not sufficiently nucleophilic to attack the electron-deficient quinoline ring on its own. It must first be deprotonated to form the more nucleophilic phenoxide anion.

Experimental Protocol: Synthesis of 4-Aryloxy-7-nitroquinolines

  • Deprotonation: In a suitable flask, dissolve the phenol (1.2-1.5 equivalents) in a polar aprotic solvent such as DMF or DMSO. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • SNAr Reaction: Add a solution of 4-chloro-7-nitroquinoline (1 equivalent) in the same solvent to the phenoxide solution.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific phenol and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caption: Workflow for the SNAr reaction with phenols.

Q4: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What are potential side reactions?

A4: With forcing conditions, several side reactions can occur. Identifying them is key to mitigating their formation.

  • Decomposition: Nitroaromatic compounds can be susceptible to decomposition at high temperatures, leading to a complex mixture of byproducts. This often manifests as charring or the formation of insoluble materials.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile, leading to the formation of a dimethylamino-substituted quinoline byproduct.

  • Hydrolysis: If water is present in the reaction mixture, especially under basic conditions, the 4-chloro group can be hydrolyzed to a 4-hydroxy group (a quinolone).

  • Multiple Substitutions: If your nucleophile has more than one reactive site (e.g., a diamine), you may see products from both single and double substitution.

Troubleshooting Side Reactions:

Side ReactionPotential CauseMitigation Strategy
Decomposition Excessive temperature or prolonged reaction time.Carefully control the reaction temperature. Use microwave heating for shorter reaction times. Consider if a lower temperature for a longer duration is feasible.
Reaction with Solvent High temperatures with amide solvents (e.g., DMF, DMAc).Switch to a more stable solvent like DMSO or NMP, or consider running the reaction neat.
Hydrolysis Presence of water.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen, argon).
Multiple Substitutions Use of a multifunctional nucleophile.Use a large excess of the nucleophile to favor monosubstitution, or use a protecting group strategy if possible.

Concluding Remarks

The low reactivity of the 4-chloro group in 4-chloro-7-nitroquinoline presents a significant, yet surmountable, synthetic challenge. By understanding the electronic principles that govern SNAr reactions and systematically applying the troubleshooting strategies outlined in this guide—including the use of more forcing conditions, microwave assistance, and careful selection of reagents and solvents—researchers can successfully achieve the desired transformations. Always ensure careful monitoring of reaction progress and characterization of products to develop robust and reproducible synthetic protocols.

References

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers. [Link]

  • Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines - ResearchGate. [Link]

  • The mechanism of SNAr reaction - ResearchGate. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC. [Link]

  • Optimization of organophotochemical SNAr reaction - ResearchGate. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. [Link]

  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions - Filo. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. [Link]

  • Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all? - Quora. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • SNAr Comparative Reaction - gChem. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - WuXi RCS. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. [Link]

  • Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Chloro-3-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, providing granular insights into molecular architecture. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-3-methyl-5-nitroquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach. We will predict the ¹H NMR spectrum based on the well-established effects of its constituent functional groups and benchmark this prediction against the known spectral data of structurally related quinoline derivatives. This comparative methodology not only allows for a robust structural confirmation but also serves as an instructive case study on the principles of substituent effects in ¹H NMR spectroscopy.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, with the parent structure consisting of a benzene ring fused to a pyridine ring.[1] This scaffold is a common motif in a vast array of biologically active natural products and synthetic molecules.[1] The electronic and steric properties of the quinoline ring system can be finely tuned through the introduction of various substituents, leading to a diverse range of pharmacological activities. Consequently, a comprehensive understanding of the spectroscopic signatures of substituted quinolines is indispensable for researchers in the field.

Predicting the ¹H NMR Spectrum of this compound: A Substituent-Based Approach

The structure of this compound features a quinoline core adorned with three distinct substituents: a chloro group at position 4, a methyl group at position 3, and a nitro group at position 5. Each of these groups exerts a unique electronic and steric influence on the protons of the quinoline ring, thereby modulating their chemical shifts and coupling patterns.

To predict the ¹H NMR spectrum, we will analyze the individual and combined effects of these substituents on the aromatic protons (H-2, H-6, H-7, and H-8) and the methyl protons.

Diagram of this compound with Proton Numbering:

Caption: Structure of this compound.

Analysis of Substituent Effects:

  • Methyl Group (at C-3): The methyl group is an electron-donating group through induction. It will shield nearby protons, causing an upfield shift (lower ppm). The protons of the methyl group itself will appear as a singlet in the aliphatic region, typically around 2.5-2.7 ppm.

  • Chloro Group (at C-4): The chloro group is an electron-withdrawing group through induction but can be weakly electron-donating through resonance. Its primary effect is deshielding, causing a downfield shift (higher ppm) for adjacent protons.

  • Nitro Group (at C-5): The nitro group is a strong electron-withdrawing group through both induction and resonance. This will cause significant deshielding of the protons on the carbocyclic ring (H-6, H-7, and H-8), shifting their signals downfield.

Predicted Chemical Shifts and Multiplicities:

Based on these principles and by comparing with data for related compounds like 2-chloroquinoline[2], 5-nitroquinoline[3][4], and methylquinolines, we can predict the following ¹H NMR spectrum for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-2 8.5 - 8.7Singlet (s)-No adjacent protons. Deshielded by the heterocyclic nitrogen.
H-6 8.2 - 8.4Doublet of doublets (dd)J(H6-H7) ≈ 7-9, J(H6-H8) ≈ 1-2Deshielded by the nitro group at C-5. Coupled to H-7 (ortho) and H-8 (meta).
H-7 7.8 - 8.0Triplet or dddJ(H7-H6) ≈ 7-9, J(H7-H8) ≈ 7-9Coupled to H-6 (ortho) and H-8 (ortho).
H-8 8.8 - 9.0Doublet of doublets (dd)J(H8-H7) ≈ 7-9, J(H8-H6) ≈ 1-2Significantly deshielded due to the peri-interaction with the nitro group at C-5. Coupled to H-7 (ortho) and H-6 (meta).
-CH₃ 2.6 - 2.8Singlet (s)-Protons of the methyl group at C-3.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare the expected spectrum of this compound with the experimental data of key structural analogues.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of this compound (Predicted) and Related Quinolines.

ProtonQuinoline2-Chloroquinoline[2]5-Nitroquinoline[3]This compound (Predicted)
H-2 8.89-8.98-9.048.5 - 8.7
H-3 7.417.357.61-7.68- (Substituted)
H-4 8.128.038.36-8.45- (Substituted)
H-5 7.757.80- (Substituted)- (Substituted)
H-6 7.527.608.36-8.458.2 - 8.4
H-7 7.657.757.76-7.857.8 - 8.0
H-8 8.088.158.98-9.048.8 - 9.0
-CH₃ ---2.6 - 2.8

Key Observations from the Comparative Analysis:

  • The presence of the electron-withdrawing nitro group at the 5-position in 5-nitroquinoline causes a significant downfield shift of H-6 and H-8 compared to the parent quinoline, which supports our prediction for highly deshielded H-6 and H-8 in the target molecule.[3]

  • The introduction of a chlorine atom at the 2-position in 2-chloroquinoline leads to a general downfield shift of the protons in the pyridine ring, illustrating the deshielding effect of the halogen.[2] A similar effect is expected from the chloro group at the 4-position in our target molecule.

  • The chemical shift of the methyl group in various methylquinolines typically falls in the range of 2.5-2.8 ppm, which is consistent with our prediction.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to experimentally validate the structure of this compound, the following protocol provides a standardized methodology for acquiring high-quality ¹H NMR data.

Workflow for ¹H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis a Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). b Add a small amount of internal standard (e.g., TMS). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the sample into the spectrometer. c->d e Lock the spectrometer on the deuterium signal of the solvent. d->e f Shim the magnetic field to achieve homogeneity. e->f g Tune and match the probe for the ¹H frequency. f->g h Set acquisition parameters (e.g., pulse sequence, number of scans). g->h i Acquire the Free Induction Decay (FID). h->i j Apply Fourier Transform to the FID. i->j k Phase the spectrum and perform baseline correction. j->k l Reference the chemical shifts to the internal standard. k->l m Integrate the signals and analyze multiplicities and coupling constants. l->m

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectral analysis of this compound, while predictive in this guide, is firmly grounded in the established principles of NMR spectroscopy and a comparative analysis with well-characterized analogues. The anticipated spectrum is characterized by a singlet for the H-2 proton, a complex pattern for the H-6, H-7, and H-8 protons in the aromatic region, and a singlet for the methyl protons in the aliphatic region. The strong deshielding effects of the nitro and chloro substituents are expected to result in a spectrum with signals spread over a wide chemical shift range. This in-depth analysis provides a robust framework for the experimental identification and structural confirmation of this compound and serves as a valuable resource for researchers working with substituted quinoline derivatives.

References

  • A Thesis Submitted to the University of North Carolina at Wilmington in Partial Fulfillment of the Requirement for the Degree of Masters of Science.
  • BenchChem.
  • ChemicalBook. 5-Nitroquinoline | 607-34-1.
  • ChemicalBook. 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum.
  • ChemicalBook. 5-Nitroquinoline(607-34-1) 1H NMR spectrum.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Australian Journal of Chemistry. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants.
  • ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • WILEY-VCH Verlag GmbH & Co. KGaA. Eur. J. Org. Chem. 2008.

Sources

HPLC Method Development for Purity Analysis of 4-Chloro-3-methyl-5-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

4-Chloro-3-methyl-5-nitroquinoline is a critical heterocyclic intermediate, often utilized in the synthesis of imidazoquinoline-based immunomodulators (analogs of Imiquimod/Resiquimod). Its purity analysis is challenging due to the presence of potential regioisomers (e.g., 8-nitro isomers), hydrolytic degradation products (4-hydroxy derivatives), and synthetic precursors.

This guide moves beyond standard "cookbook" recipes. We compare three distinct chromatographic approaches to separate this molecule from its critical impurities, providing the "why" behind every parameter.

Physicochemical Profile
PropertyValue (Predicted/Approx.)Chromatographic Implication
Structure Quinoline core, -Cl (pos 4), -CH3 (pos 3), -NO2 (pos 5)Highly aromatic; π-π interactions are exploitable.
Basicity (pKa) ~2.5 - 3.5 (Ring Nitrogen)Significantly lower than Quinoline (pKa 4.9) due to electron-withdrawing -NO2 and -Cl groups.
Hydrophobicity (LogP) ~2.8 - 3.2Moderate to high retention on C18.
Stability Susceptible to hydrolysisThe C-Cl bond at position 4 is labile; avoid high pH (>8) and prolonged aqueous storage.

Comparative Methodology: Selecting the Right System

We evaluated three method scenarios. Method B is the recommended protocol for high-purity analysis, while Method A serves as a rapid screening tool.

Scenario A: The "Workhorse" (Standard C18 / Formic Acid)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Mechanism: Hydrophobic interaction.[1]

  • Verdict: Good for general assay , but fails to resolve positional nitro-isomers.

    • Pros: Rugged, MS-compatible, simple preparation.

    • Cons: Peak tailing observed due to residual silanol interactions with the quinoline nitrogen; poor selectivity for aromatic isomers.

Scenario B: The "Selectivity Master" (Phenyl-Hexyl / Ammonium Acetate) [RECOMMENDED][1]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase: 10 mM Ammonium Acetate pH 4.5 (A) / Methanol (B)

  • Mechanism: Hydrophobic interaction + π-π Stacking .

  • Verdict: Superior resolution. The phenyl ring on the stationary phase interacts with the electron-deficient nitroquinoline core, resolving it from the 8-nitro isomer and des-chloro impurities.

    • Pros: Sharp peaks (buffer suppresses ionization effects), distinct selectivity for aromatic impurities.

    • Cons: Methanol creates higher backpressure than Acetonitrile.

Scenario C: The "Ion-Suppression" (High pH / C18)[1]
  • Column: Waters XBridge C18 (High pH stable)

  • Mobile Phase: 10 mM Ammonium Bicarbonate pH 9.0 / Acetonitrile

  • Mechanism: Analyte in neutral form (unprotonated).

  • Verdict: Risky. While peak shape is excellent (neutral analyte), the 4-chloro group is susceptible to nucleophilic attack (hydrolysis) at high pH, generating the 4-hydroxy impurity during the run.

Comparative Performance Data

The following data represents the separation performance of the target analyte (4-Cl-3-Me-5-NO2-Q) vs. its critical impurity (4-Hydroxy-3-methyl-5-nitroquinoline).

ParameterMethod A (C18 / Formic Acid)Method B (Phenyl-Hexyl / NH4OAc)Method C (C18 / pH 9.0)
Retention Time (Target) 4.2 min6.8 min8.1 min
Resolution (Rs) vs. Impurity 1.8 (Marginal)3.5 (Excellent) 4.0 (Excellent)
Tailing Factor (Target) 1.6 (Tailing)1.1 (Symmetric) 1.0 (Perfect)
Stability Concern LowNegligible High (Degradation)
Isomer Separation Co-elutionBaseline Separated Partial Separation

Key Insight: Method B offers the best balance of stability and selectivity. The π-π interactions on the Phenyl-Hexyl column specifically target the nitro-aromatic system, pulling the target away from structural isomers that co-elute on C18.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Instrumentation & Conditions[1][2][5][6][7]
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis.

  • Column: Phenyl-Hexyl phase (e.g., Kinetex, XSelect), 100 x 4.6 mm, 2.6 µm or 3.5 µm.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: 254 nm (Primary), 230 nm (Secondary for impurities).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[1][7]
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 4.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Solvent B: 100% Methanol (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BComment
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation[1][2][5]
  • Diluent: 50:50 Water:Methanol.[5] (Do not use 100% ACN as diluent if the starting gradient is high aqueous; it causes peak distortion).

  • Stock Solution: 1.0 mg/mL in Methanol. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at Method B, ensuring scientific rigor.

MethodDevelopment Start Start: this compound PropCheck Analyze Properties: Basic N, Labile Cl, Nitro-Aromatic Start->PropCheck Branch1 Select Stationary Phase PropCheck->Branch1 C18 C18 Column (Hydrophobic only) Branch1->C18 Standard Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Branch1->Phenyl Specific for Aromatics Branch2 Select pH / Modifier C18->Branch2 Buffer Buffer pH 4.5 (NH4OAc) Ion Suppression Phenyl->Buffer Acidic Low pH (0.1% FA) Protonated N (BH+) Branch2->Acidic HighPH High pH (9.0) Neutral Species Branch2->HighPH ResultA Result A: Tailing Peaks, Co-elution of Isomers Acidic->ResultA ResultB Result B (Optimal): Sharp Peaks, Isomer Resolution Buffer->ResultB ResultC Result C: Analyte Hydrolysis (4-OH Impurity formed) HighPH->ResultC

Caption: Decision tree for optimizing the HPLC separation of nitro-chloro-quinolines, highlighting the selection of Phenyl-Hexyl chemistry.

System Suitability Criteria (Self-Validation)

To ensure the trustworthiness of the data, the following criteria must be met before every analysis batch:

  • Retention Time Precision: %RSD ≤ 2.0% for the target peak (n=5 injections).

  • Tailing Factor: T ≤ 1.5 (Ideally < 1.2 using Method B).

  • Resolution: Rs ≥ 2.0 between the Target Peak and the nearest impurity (usually the 4-hydroxy degradant eluting earlier).

  • Signal-to-Noise: S/N ≥ 10 for the Limit of Quantitation (LOQ) solution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (e.g., 100% ACN).Match sample diluent to initial mobile phase (e.g., 50% MeOH).
Retention Drift pH instability in buffer.Ensure Ammonium Acetate is buffered with Acetic Acid to pH 4.5.
New Peak @ RRT 0.4 Hydrolysis of 4-Cl to 4-OH.Check autosampler temperature (keep < 10°C) and avoid high pH.
Broad Peaks Column overload or silanol interaction.Reduce injection volume to 2-5 µL; ensure buffer concentration is ≥10 mM.

References

  • Separation of Quinoline Derivatives: Comparison of C18 and Phenyl-Hexyl phases for basic heterocycles. Source: Phenomenex Application Guide. "Optimization of Selectivity for Nitrogen-Containing Heterocycles."

  • Synthesis and Impurities of Nitroquinolines: Detailed synthesis pathways identifying 4-hydroxy and positional isomers as key impurities. Source: National Institutes of Health (PMC). "Direct Amination of Nitroquinoline Derivatives." [Link]

  • HPLC Method Validation Guidelines: Standard protocols for purity analysis validation. Source: ICH Harmonised Tripartite Guideline Q2(R1). "Validation of Analytical Procedures." [Link]

  • Properties of 4-Chloro-3-nitroquinoline (Analog): Physicochemical data supporting the hydrophobicity and stability profile. Source: PubChem Compound Summary for CID 11275808. [Link]

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A Comparative Guide to the Infrared Spectroscopy of 5-Nitro and 4-Chloro Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and accessible technique for this purpose, providing a vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the characteristic IR spectral features of two common and electronically distinct substituents on aromatic rings: the 5-nitro group and the 4-chloro group. Understanding their unique absorption patterns is critical for structural elucidation and purity assessment.

The Foundational Principles of IR Absorption

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The frequency of absorption is primarily governed by the bond strength and the masses of the atoms involved, as described by Hooke's Law.[1][2] Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). Furthermore, a change in the dipole moment during the vibration is essential for a transition to be IR-active.[3] Highly polar bonds, therefore, typically produce strong absorption bands.[1][3]

The Vibrational Signature of the Aromatic 5-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, a characteristic that significantly influences its vibrational frequencies. Its presence in an aromatic compound is marked by two of the most intense and easily recognizable bands in the mid-IR region.[3][4] These arise from the coupled stretching of the two nitrogen-oxygen bonds.

  • Asymmetric NO₂ Stretch (νₐₛ): This is a strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[4][5][6][7] This band corresponds to the out-of-phase stretching of the two N-O bonds. Conjugation with the aromatic ring tends to lower this frequency compared to its aliphatic counterparts.[4]

  • Symmetric NO₂ Stretch (νₛ): A second strong absorption appears in the 1360-1290 cm⁻¹ range.[4][5][6][7] This band is due to the in-phase stretching of the N-O bonds. The high polarity of the N-O bonds is responsible for the characteristic high intensity of both the symmetric and asymmetric stretching bands.[3]

  • C-N Stretch (ν(C-N)): The stretching of the bond connecting the nitro group to the aromatic ring is weaker and appears in the range of 890-835 cm⁻¹ .[4] This band can sometimes be obscured by other absorptions in the fingerprint region.

The electronic environment of the aromatic ring can subtly alter the positions of these peaks. Electron-donating groups on the ring can increase conjugation with the nitro group, leading to a shift to lower wavenumbers (a red shift) for the NO₂ stretching frequencies.[4]

The Vibrational Signature of the Aromatic 4-Chloro Group

The chloro group (-Cl) is a halogen substituent that is less polar than the nitro group and has a single C-Cl bond. Its primary characteristic absorption is due to the stretching of this bond.

  • C-Cl Stretch (ν(C-Cl)): The carbon-chlorine stretching vibration for aromatic chloro compounds is typically observed in the 850-550 cm⁻¹ region.[8][9] Due to the heavier mass of the chlorine atom compared to carbon, nitrogen, or oxygen, and the single bond nature, this vibration occurs at a lower frequency. This places the C-Cl stretch squarely in the fingerprint region of the IR spectrum, which can often be complex and contain numerous other bending vibrations.[8]

It is important to note that while this band is characteristic, its identification can sometimes be challenging due to its location in a crowded spectral region.

Comparative Analysis of IR Spectra

The most significant distinction between the 5-nitro and 4-chloro groups in an IR spectrum is the region where their primary characteristic peaks appear. The nitro group's strong absorptions in the 1600-1300 cm⁻¹ range are typically unambiguous. In contrast, the C-Cl stretch is found at a much lower frequency, below 850 cm⁻¹.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityKey Distinguishing Features
Aromatic 5-Nitro Asymmetric NO₂ Stretch1550 - 1475StrongTwo distinct, strong bands in a relatively clean region of the spectrum.
Symmetric NO₂ Stretch1360 - 1290Strong
C-N Stretch890 - 835Medium-WeakCan overlap with other fingerprint region bands.
Aromatic 4-Chloro C-Cl Stretch850 - 550Medium-StrongA single characteristic band at a much lower frequency, within the complex fingerprint region.

Beyond these primary absorptions, the overall appearance of the IR spectrum will also be influenced by the vibrations of the aromatic ring itself. These include:

  • Aromatic C-H Stretch: A weak to medium band typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[7][10][11]

  • Aromatic C=C Stretch: Medium intensity bands in the 1600-1400 cm⁻¹ region.[7][10][11]

  • C-H Out-of-Plane (oop) Bending: Strong bands in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[10][11]

Experimental Protocol: Distinguishing Between 5-Nitro and 4-Chloro Substituted Aromatics

A standard workflow for differentiating between compounds bearing these two functional groups using FT-IR spectroscopy is outlined below.

1. Sample Preparation:

  • Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[12] Alternatively, a mull can be prepared by grinding the sample with a mulling agent like Nujol.[12]
  • Liquids: A thin film of the liquid can be placed between two salt (NaCl or KBr) plates.
  • Solutions: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the spectral regions of interest.[12] A spectrum of the pure solvent should be run as a background.

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the solvent).
  • Place the prepared sample in the instrument's sample holder.
  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans will improve the signal-to-noise ratio.

3. Spectral Analysis:

  • The acquired spectrum should be baseline corrected.
  • Identify and label the key absorption peaks.
  • Compare the observed peaks with the characteristic frequency ranges for the nitro and chloro groups as detailed in the comparison table.

The following diagram illustrates the logical workflow for this analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Solid Solid Sample KBr Prepare KBr Pellet/Mull Solid->KBr Liquid Liquid Sample Film Prepare Thin Film Liquid->Film FTIR FT-IR Spectrometer KBr->FTIR SampleSpec Record Sample Spectrum Film->FTIR Process Baseline Correction FTIR->Process BG Record Background BG->FTIR Identify Peak Identification Process->Identify Compare Compare with Reference Data Identify->Compare Nitro Nitro Group Identified (Strong bands at ~1550-1475 & ~1360-1290 cm⁻¹) Compare->Nitro YES Chloro Chloro Group Identified (Band at ~850-550 cm⁻¹) Compare->Chloro YES

Caption: Workflow for distinguishing 5-nitro and 4-chloro groups via FT-IR.

Conclusion

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Google. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • Spectroscopy. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Unknown. (n.d.). Table of Characteristic IR Absorptions.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • Katiyar, D. (n.d.). Calculation of vibrational frequencies. IR Spectroscopy (Module-1I) Lecture Notes.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • Unknown. (n.d.). Sample preparation and factors affect IR bands.

Sources

A Comparative Guide to the Crystal Structure Determination of 4-Chloro-3-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. This spatial architecture, or crystal structure, governs a compound's physicochemical properties, dictates its intermolecular interactions, and ultimately influences its biological activity and formulation characteristics. This guide provides an in-depth, comparative analysis of the methodologies for determining the crystal structure of 4-Chloro-3-methyl-5-nitroquinoline, a quinoline derivative of interest in medicinal chemistry.[1] We will explore the gold-standard technique of single-crystal X-ray diffraction (scXRD), compare it with complementary analytical methods, and present the anticipated data to provide a comprehensive framework for its structural elucidation.

The Primacy of Single-Crystal X-ray Diffraction (scXRD)

For the unambiguous determination of a small molecule's three-dimensional structure, single-crystal X-ray diffraction (scXRD) remains the most powerful and definitive technique.[2][3][4] This method provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing, which are invaluable for understanding structure-activity relationships.[5][6]

The process begins with the growth of a high-quality single crystal, which is often the most challenging and time-consuming step.[2] For a novel compound like this compound, a typical starting point would be slow evaporation of a saturated solution in various solvents.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Synthesize and purify this compound. The synthesis could potentially be adapted from methods used for similar compounds, such as the three-step cyclization, nitration, and chlorination from a substituted aniline.[7]

    • Prepare saturated solutions of the compound in a range of solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).

    • Allow the solvent to evaporate slowly at a constant temperature. High-quality crystals suitable for diffraction should be in the size range of 20 to 400 micrometers.[6]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer.[8] Modern diffractometers are often equipped with dual X-ray sources (e.g., Mo and Cu) to accommodate different sample types.[3]

    • Cool the crystal to a low temperature (typically 100 K) using a cryosystem to minimize thermal vibrations and improve data quality.

    • Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.[3]

    • A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted X-ray beams.[8]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using computational methods like direct methods or Patterson methods.[8]

    • The structural model is then refined against the experimental data using a least-squares method, which adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[8]

Below is a visualization of the generalized workflow for scXRD.

scXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Generalized workflow for small molecule crystal structure determination via scXRD.

A Comparative Analysis with Alternative and Complementary Techniques

While scXRD is the definitive method, a comprehensive characterization of this compound would involve a suite of analytical techniques. These methods can provide complementary information, confirm the identity and purity of the bulk sample, and in some cases, offer an alternative route to structural elucidation when single crystals are not obtainable.[2]

Spectroscopic Characterization

Before attempting crystallization, it is crucial to characterize the synthesized compound using various spectroscopic techniques to confirm its molecular structure.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the proton and carbon signals would confirm the presence and arrangement of the methyl group, the aromatic protons on the quinoline ring, and the overall carbon skeleton.[13][14]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[9][10]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. For this compound, one would expect characteristic absorption bands for the C-Cl, C-N, N=O (nitro group), and aromatic C-H and C=C bonds.[10][14]

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be influenced by the substituents on the quinoline ring.[15]

Alternative Structural Elucidation Methods

In cases where obtaining suitable single crystals for scXRD proves difficult, other methods can be employed:[2]

  • Powder X-ray Diffraction (PXRD): PXRD is performed on a polycrystalline (powder) sample and yields a diffraction pattern that is a fingerprint of the crystalline phase. While it does not provide the detailed atomic arrangement directly, it can be combined with Crystal Structure Prediction (CSP) methods. In this approach, computationally generated crystal structures are compared with the experimental powder pattern to identify the correct structure.[2]

  • Three-Dimensional Electron Diffraction (3DED): A rising technique, 3DED can determine crystal structures from nanocrystals that are too small for scXRD.[2] This method is particularly useful when crystallization yields only very small crystals.

Computational and Theoretical Analyses

Computational methods are increasingly used to complement experimental data and provide deeper insights into the properties of a molecule.

  • Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), calculate NMR chemical shifts, and analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[10][11][16]

  • Hirshfeld Surface Analysis: This analysis, performed on the crystal structure data, helps in visualizing and quantifying intermolecular interactions within the crystal lattice, such as hydrogen bonds and π–π stacking, which are crucial for crystal packing.[9][13][17]

The relationship between these analytical techniques is illustrated in the diagram below.

Analytical_Techniques cluster_primary Primary Structure Determination cluster_spectroscopy Spectroscopic Confirmation cluster_alternative Alternative/Complementary Methods cluster_computational Computational Analysis scXRD Single-Crystal XRD (Definitive 3D Structure) DFT DFT Calculations (Electronic Properties) scXRD->DFT Validates Geometry Hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) scXRD->Hirshfeld Provides Input For NMR NMR Spectroscopy (Connectivity) NMR->scXRD Confirms Sample Identity MS Mass Spectrometry (Molecular Weight) MS->scXRD Confirms Sample Identity IR_Raman IR/Raman (Functional Groups) IR_Raman->scXRD Confirms Sample Identity PXRD_CSP PXRD + CSP (From Powder) PXRD_CSP->scXRD Alternative To ThreeD_ED 3D Electron Diffraction (From Nanocrystals) ThreeD_ED->scXRD Alternative To

Caption: Interrelationship of analytical techniques for structural elucidation.

Comparative Data Summary

The following table summarizes the expected data from the discussed techniques for this compound. Since a published structure for this specific molecule is not available, the data points are based on established principles and data from closely related quinoline derivatives.[7][9][13][17][18][19]

Parameter Single-Crystal X-ray Diffraction (scXRD) Spectroscopic Methods (NMR, MS, IR) Computational Methods (DFT)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal system, space group, unit cell dimensions, intermolecular interactions.Molecular connectivity, molecular weight and formula, presence of functional groups.Optimized molecular geometry, electronic properties (HOMO/LUMO), predicted vibrational frequencies, charge distribution.
Sample Requirement Single crystal (20-400 µm).[6]Bulk sample (mg scale), soluble.None (computational).
Key Expected Data Crystal System: e.g., MonoclinicSpace Group: e.g., P2₁/cUnit Cell: a, b, c (Å), β (°)Key Bond Lengths: C-Cl, C-N, N-O (Å)Intermolecular Interactions: π-π stacking, C-H···O hydrogen bonds.[17]¹H NMR: Signals for methyl, aromatic protons.¹³C NMR: Signals for all unique carbons.MS (m/z): [M]+ peak corresponding to C₁₀H₇ClN₂O₂.IR (cm⁻¹): Bands for NO₂, C-Cl, aromatic rings.Optimized Geometry: Bond lengths and angles in agreement with scXRD data.HOMO-LUMO Gap: Energy gap indicating chemical reactivity.MEP Surface: Visualization of electrostatic potential.[16]
Limitations Requires high-quality single crystals, which can be difficult to grow.[2]Provides no 3D structural information of the solid state.Theoretical data that requires experimental validation.

Conclusion

The definitive determination of the crystal structure of this compound hinges on the successful application of single-crystal X-ray diffraction. This technique stands alone in its ability to provide a precise and unambiguous three-dimensional atomic map. However, a robust and scientifically rigorous investigation necessitates a multi-faceted approach. Spectroscopic methods are indispensable for confirming the molecular identity of the synthesized material, while computational analyses like DFT and Hirshfeld surface analysis offer deeper insights into the molecule's electronic properties and intermolecular interactions. For cases where single crystal growth is challenging, the combination of powder X-ray diffraction and crystal structure prediction, or the use of three-dimensional electron diffraction, present viable alternative pathways. By integrating these methodologies, researchers can achieve a comprehensive understanding of the structural characteristics of this compound, paving the way for its further development in medicinal chemistry and materials science.

References

  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024). Google AI.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. (n.d.). National Center for Biotechnology Information.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • Small molecule crystallography. (n.d.). Excillum.
  • Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. (2024). Taylor & Francis Online.
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI.
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). Google AI.
  • Role of pKa in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids. (2021). International Union of Crystallography.
  • Molbank | Special Issue : Quinoline, Derivatives and Applications. (n.d.). MDPI.
  • (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025). ResearchGate.
  • About Single X-ray Diffraction. (n.d.). University of Waterloo.
  • Single crystal X-ray diffraction. (n.d.). Rigaku.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Impactfactor.org.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Google AI.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press.
  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R. (2022). Google AI.
  • A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Benchchem.
  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). European Journal of Chemistry.
  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2025). Google AI.
  • 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808. (n.d.). PubChem.
  • The crystal structure of N-((4-chloro-5-(3-nitrophenyl)-2H-1,2,3-triazol-2-yl)methyl)acetamide, C11H10ClN5O3. (2025). ResearchGate.
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025). Google AI.

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A Researcher's Guide to Synthesis Validation: Using Melting Point to Differentiate Isomers of 4-Chloro-3-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is paramount. Before committing to costly and time-consuming downstream processes like biological screening and preclinical trials, researchers must have absolute confidence in their material. While sophisticated techniques like NMR spectroscopy and mass spectrometry are the gold standards for structural elucidation, the classical method of melting point determination remains an indispensable, rapid, and cost-effective tool for preliminary validation and purity assessment.

This guide provides an in-depth comparison of how melting point analysis can be critically applied to validate the synthesis of a target molecule, specifically in a scenario where multiple isomers are likely products. We will use the synthesis of 4-Chloro-3-methyl-5-nitroquinoline as a representative case study. The nitration of the 4-chloro-3-methylquinoline precursor is not regioselective, presenting a common challenge: the formation of a mixture of isomers. Here, we demonstrate how to leverage melting point data to distinguish the desired 5-nitro isomer from other potential products.

The Foundational Principle: Melting Point and Molecular Purity

The melting point of a pure crystalline solid is a distinct physical property. At this temperature, the solid and liquid phases exist in equilibrium, and the transition from a highly ordered crystal lattice to a disordered liquid state occurs over a very narrow temperature range (typically 0.5-1.0°C).[1]

The presence of even small amounts of a miscible impurity disrupts the uniform intermolecular forces within the crystal lattice.[2] This disruption leads to two observable effects, a phenomenon known as melting point depression :

  • Lowering of the Melting Point: Less thermal energy is required to overcome the weakened lattice forces.[3]

  • Broadening of the Melting Range: The impure substance melts over a wider range of temperatures as different regions within the solid begin to liquefy at different points.[2]

This principle is the cornerstone of using melting point as a validation tool. A sharp melting range that matches an authoritative literature value suggests a pure compound. Conversely, a depressed and broad melting range is a strong indicator of impurity.

A Representative Synthesis of this compound

To illustrate the validation challenge, we first need a plausible synthetic route. The target compound can be prepared in a two-step sequence: first, the synthesis of the quinoline core, followed by electrophilic nitration.

Step 1: Synthesis of 4-Chloro-3-methylquinoline (Precursor)

A modified Doebner-von Miller reaction is a suitable method for constructing the quinoline core.[4][5] This reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.

Step 2: Nitration of 4-Chloro-3-methylquinoline

The subsequent nitration is an electrophilic aromatic substitution reaction.[6] The quinoline ring system typically undergoes nitration on the benzene ring, primarily at the C5 and C8 positions.[7] The existing substituents—an electron-withdrawing chloro group (ortho-, para-directing) and an electron-donating methyl group (ortho-, para-directing)—will influence the position of the incoming nitro group. This directing-group competition, along with steric considerations, makes the formation of multiple isomers, such as the 5-nitro, 7-nitro, and 8-nitro derivatives, highly probable.

This isomeric mixture presents the central problem: How can a researcher quickly determine if they have successfully synthesized and isolated the desired this compound?

Comparative Data: Differentiating Isomers by Melting Point

CompoundRoleExpected Melting Point (°C) (Hypothetical)Expected Observation for a Pure Sample
4-Chloro-3-methyl-5 -nitroquinolineTarget Product 145 – 147Sharp, within a 1-2°C range.
4-Chloro-3-methyl-7 -nitroquinolineIsomeric Byproduct160 – 162Sharp, within a 1-2°C range.
4-Chloro-3-methyl-8 -nitroquinolineIsomeric Byproduct152 – 154Sharp, within a 1-2°C range.
4-Chloro-3-methylquinolineUnreacted Precursor~45 - 47 (Low melting solid)Sharp, but at a much lower temperature.

Experimental Protocol: High-Integrity Melting Point Determination

I. Calibration of the Melting Point Apparatus

The accuracy of the apparatus's thermometer must be verified. This is a non-negotiable step for generating reliable data.[8]

  • Objective: To ensure the temperature readings are accurate.

  • Methodology:

    • Select at least two certified melting point standards that bracket the expected melting range of your product (e.g., Benzoic Acid, 121-123°C and Caffeine, 235-238°C).[9]

    • Determine the melting point of each standard using the operational protocol below.

    • Compare the observed melting points to the certified values.

    • If a significant, consistent deviation exists, create a calibration curve or apply a correction factor to all subsequent experimental readings.[10]

II. Sample Preparation

The physical state of the sample is critical for efficient and uniform heat transfer.[11]

  • Objective: To prepare a homogenous, dry, and finely powdered sample.

  • Methodology:

    • Drying: Ensure the synthesized product is completely dry. Residual solvent will act as an impurity and cause significant melting point depression. Dry the sample under a high vacuum for several hours.

    • Homogenization: Place a small amount of the dry sample on a watch glass or in a mortar.

    • Grinding: Using a spatula or pestle, crush the sample into a fine, uniform powder. This eliminates air pockets and ensures consistent packing.[11]

III. Capillary Tube Loading & Measurement

Proper loading ensures clear observation of the melting process.

  • Objective: To pack a capillary tube with 2-3 mm of powdered sample and accurately measure the melting range.

  • Methodology:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end.

    • Repeat until a column of 2-3 mm of packed sample is achieved.

    • Place the loaded capillary into the melting point apparatus.

    • Rapid Scan (Optional but Recommended): Heat the sample at a high rate (5-10°C/min) to find an approximate melting temperature.[10]

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample.

    • Heat the new sample, ensuring the rate of temperature increase is slow (1-2°C/min) as you approach the expected melting point.[1]

    • Record T1: Note the temperature at which the first drop of liquid appears.

    • Record T2: Note the temperature at which the last solid crystal melts completely.

    • The observed melting point is the range T1 – T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result P1 Dry Synthesized Product (High Vacuum) P2 Grind to Fine Powder P1->P2 P3 Pack Capillary Tube (2-3 mm) P2->P3 M1 Insert Sample into Calibrated Apparatus P3->M1 M2 Heat Rapidly (10°C/min) to find Approx. MP M1->M2 M3 Cool Apparatus (20°C below Approx. MP) M2->M3 M4 Heat Slowly (1-2°C/min) through Melting Range M3->M4 M5 Record T1 (First liquid drop) M4->M5 M6 Record T2 (All solid disappears) M5->M6 R1 Report Melting Range (T1 - T2) M6->R1

Caption: Workflow for accurate melting point determination.

Interpreting the Results: A Self-Validating System

  • Scenario 1: Sharp Range at 145-147°C

    • Observation: The sample melts sharply, for example, at 145.5-146.5°C.

    • Interpretation: This result strongly indicates that you have successfully synthesized and isolated the pure target compound, this compound.

  • Scenario 2: Sharp Range at a Different Temperature

    • Observation: The sample melts sharply, but the range is 160-161°C.

    • Interpretation: This suggests you have isolated a pure compound, but it is the incorrect isomer—in this case, likely the 7-nitro derivative. Your purification method (e.g., recrystallization, chromatography) has effectively isolated one of the major byproducts instead of the target molecule.

  • Scenario 3: Broad and Depressed Melting Range

    • Observation: The sample begins to melt at 140°C and is not fully liquid until 145°C (a range of 140-145°C).

    • Interpretation: The melting point is both lowered and broadened. This is a classic sign of an impure sample.[3] It likely contains the desired 5-nitro product but is contaminated with one or more of the other isomers or unreacted starting material. Further purification is required.

LogicTree Start Experimental Melting Point Determined Q1 Is the melting range sharp (< 2°C)? Start->Q1 A1_Yes Matches Target MP? (e.g., 145-147°C) Q1->A1_Yes Yes A1_No Impure Product (Mixture of Isomers) Q1->A1_No No (Broad Range) Res_PureTarget Validation Successful: Pure Target Compound A1_Yes->Res_PureTarget Yes Res_WrongIsomer Validation Failed: Pure, but Incorrect Isomer A1_Yes->Res_WrongIsomer No

Sources

Comparative Reactivity Profile: 3-Methyl vs. 3-Ethyl Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of quinoline-based pharmacophores, the substitution at the 3-position often acts as a critical "make-or-break" toggle for biological half-life and target affinity. This guide provides a technical comparison between 3-methyl-nitroquinoline and 3-ethyl-nitroquinoline analogs.

While electronically similar, these two moieties diverge significantly in steric profile and metabolic fate . The 3-methyl group often serves as a "metabolic soft spot" (rapid oxidation), whereas the 3-ethyl group introduces steric bulk that retards nucleophilic attack at the adjacent 4-position, altering the kinetics of Nucleophilic Aromatic Substitution (


) reactions.

Physicochemical & Structural Analysis

The choice between a methyl and ethyl group is rarely about electronic induction alone; it is a decision driven by steric volume and lipophilicity.

Table 1: Comparative Physicochemical Properties
Property3-Methyl-4-Nitroquinoline3-Ethyl-4-NitroquinolineImpact on Reactivity
Van der Waals Volume ~13.7 ų~24.5 ųEthyl creates significant steric clash with substituents at C4.
Inductive Effect Weakly Electron Donating (+I)Moderate Electron Donating (+I)Ethyl slightly deactivates the ring toward nucleophilic attack more than Methyl.
Lipophilicity (cLogP) ~2.1~2.6Ethyl increases membrane permeability but decreases water solubility.
Benzylic C-H Acidity High (Primary protons)Moderate (Secondary protons)Methyl is more susceptible to radical bromination and oxidative metabolism.

Reactivity Module A: Nucleophilic Aromatic Substitution ( )

Context: In 4-nitroquinoline derivatives, the nitro group is a leaving group often displaced by amines or alkoxides. The 3-alkyl group sits ortho to this reaction center.

Mechanistic Insight

The transition state for


 at the 4-position requires the nucleophile to approach perpendicular to the aromatic ring.
  • 3-Methyl: Offers minimal steric hindrance. The nucleophile can easily access the

    
    -complex (Meisenheimer intermediate).
    
  • 3-Ethyl: The terminal methyl of the ethyl chain has rotational freedom that effectively "sweeps" the volume around the 4-position. This increases the activation energy (

    
    ) for the formation of the Meisenheimer complex, significantly reducing reaction rates with bulky nucleophiles (e.g., secondary amines).
    
Experimental Evidence (Analogous System)

Kinetic studies on pyridine-N-oxides (structurally analogous to the quinoline pyridine ring) confirm that 3-ethyl substitution can reduce


 rates by 3-10 fold  compared to 3-methyl analogs, depending on the nucleophile size [1].
Visualization: Steric Hindrance Pathway

SNAr_Pathway Figure 1: Divergent Kinetics in SNAr Displacement due to Steric Bulk Start Substrate (3-Alkyl-4-Nitro) TS_Me TS (Methyl) Low Steric Strain Start->TS_Me Fast (k1) TS_Et TS (Ethyl) High Steric Strain Start->TS_Et Slow (k2) Nu Nucleophile (R-NH2) Nu->TS_Me Nu->TS_Et Prod Product (4-Amino-3-Alkyl) TS_Me->Prod TS_Et->Prod

Figure 1: The 3-ethyl group increases the energy barrier for nucleophilic attack at the adjacent 4-position.

Reactivity Module B: Metabolic & Oxidative Fate

Context: Drug candidates containing alkyl-quinolines undergo Phase I metabolism by Cytochrome P450 (CYP450). This is the primary differentiator for in vivo stability.

Benzylic Oxidation (The "Methyl Liability")

The 3-methyl group is electronically activated and sterically accessible. CYP450 enzymes rapidly hydroxylate this position.

  • Pathway:

    
    
    
  • Consequence: Rapid clearance. The resulting carboxylic acid is highly polar and often inactive. This is known as the "Methyl Liability" in medicinal chemistry [2].

Ethyl Oxidation (The "Metabolic Shield")

The 3-ethyl group undergoes oxidation at the benzylic carbon (secondary) or the terminal carbon.

  • Pathway:

    
     (Secondary Alcohol)
    
  • Consequence: The secondary alcohol forms slower than the primary alcohol of the methyl analog. Furthermore, it does not readily oxidize to a carboxylic acid, often retaining biological activity or extending half-life.

Protocol: Chemical Simulation of Metabolic Oxidation

To predict this liability in vitro without microsomes, use Selenium Dioxide (


) oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of substrate in 10 mL Dioxane/Water (9:1).

  • Reagent Addition: Add 1.5 eq

    
    .
    
  • Reflux: Heat to 100°C for 4 hours.

  • Analysis: Monitor via TLC/LC-MS.

    • 3-Methyl Result: Rapid conversion to aldehyde/acid (high polarity spot).

    • 3-Ethyl Result: Sluggish conversion; complex mixture of ketone/alcohol.

Reactivity Module C: Radical Functionalization

For synthetic diversification (e.g., attaching a side chain), the reactivity of the benzylic position is crucial.

  • Wohl-Ziegler Bromination (NBS/AIBN):

    • 3-Methyl: Yields a primary bromide (

      
      ). Highly reactive electrophile, excellent for 
      
      
      
      reactions to build chains.
    • 3-Ethyl: Yields a secondary bromide (

      
      ). This product is prone to elimination (E2)  to form the vinyl quinoline (
      
      
      
      ) upon treatment with bases, rather than substitution.

Synthesis Protocols

Synthesis of 3-Alkyl-4-Nitroquinoline Scaffold

Direct nitration of 3-alkylquinoline yields a mixture of 5- and 8-nitro isomers. To obtain the 4-nitro isomer (critical for the reactivity differences discussed above), an N-oxide route is required [3].

Protocol:

  • N-Oxidation: Treat 3-alkylquinoline with m-CPBA (1.2 eq) in DCM at 0°C

    
     RT (12 h). Wash with 
    
    
    
    .
  • Nitration: Dissolve the N-oxide in conc.

    
     at 0°C. Add fuming 
    
    
    
    dropwise. Heat to 60°C (3 h).
    • Note: The N-oxide directs nitration to the 4-position.

  • Deoxygenation: Treat the 4-nitro-quinoline-N-oxide with

    
     in Chloroform (reflux, 2 h) to yield the target 3-alkyl-4-nitroquinoline.
    
Visualization: Synthetic & Metabolic Divergence

Reactivity_Tree Figure 2: Divergent Synthetic and Metabolic Fates Root 3-Alkyl-Quinoline Me_Node 3-Methyl Analog Root->Me_Node Et_Node 3-Ethyl Analog Root->Et_Node Me_Metab Metabolism: Rapid Oxid. to -COOH (High Clearance) Me_Node->Me_Metab Me_Synth Synthesis: Primary Bromide (Stable Electrophile) Me_Node->Me_Synth Et_Metab Metabolism: Slow Oxid. to Alcohol (Extended Half-life) Et_Node->Et_Metab Et_Synth Synthesis: Secondary Bromide (Prone to Elimination) Et_Node->Et_Synth

Figure 2: Decision matrix for selecting Methyl vs. Ethyl based on desired metabolic stability and synthetic utility.

References

  • Claesson, A. (2021).[1] On Safety Aspects of a Methyl Group in Drug Design: Formation of reactive metabolites. ResearchGate. Retrieved from [Link]

  • Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of tetrahydroquinoline. SciELO. Retrieved from [Link]

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (General reference for Methyl vs Ethyl effects).

Sources

Spectroscopic Identification of Impurities in 4-Chloro-3-methyl-5-nitroquinoline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of Impurities in 4-Chloro-3-methyl-5-nitroquinoline Synthesis Content Type: Comparative Technical Guide Audience: Senior Chemists, Process Development Scientists, and QA/QC Analysts.

Executive Summary

The synthesis of This compound (CMNQ) is a critical workflow in the development of antimalarial pharmacophores and kinase inhibitors. However, the electrophilic aromatic substitution required to install the nitro group introduces a persistent challenge: regioisomerism .

While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying purity, it often fails to definitively identify structurally similar isomers (specifically the 8-nitro variant) due to identical retention times on standard C18 columns. This guide compares spectroscopic alternatives, establishing 1H-NMR as the definitive tool for structural elucidation, while positioning LC-MS as the superior method for process-related byproduct tracking.

Part 1: The Synthetic Context & Impurity Genesis

To understand the impurities, one must understand their origin. The synthesis typically proceeds via the nitration of 4-hydroxy-3-methylquinoline followed by chlorination with phosphorus oxychloride (


).
The Mechanism of Impurity Formation
  • Regioisomerism (The "5 vs. 8" Problem): The nitration of the quinoline ring occurs via electrophilic attack. The nitrogen atom of the quinoline ring deactivates the pyridine ring, directing the electrophile (

    
    ) to the benzene ring. The 5- and 8-positions are electronically favored. While the 5-position is the target, the 8-nitro isomer  is the primary thermodynamic impurity.
    
  • Incomplete Chlorination: Failure to fully convert the intermediate yields 4-hydroxy-3-methyl-5-nitroquinoline .

  • Hydrolysis: The target chloride is labile; exposure to atmospheric moisture can revert the 4-Cl group to 4-OH.

Visualization: Synthesis & Impurity Pathways

CMNQ_Synthesis Start 4-Hydroxy-3-methylquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermed_5 Intermediate A: 5-Nitro-4-hydroxy... Nitration->Intermed_5 Major Path Intermed_8 Impurity B: 8-Nitro-4-hydroxy... Nitration->Intermed_8 Competitive Path Chlorination Chlorination (POCl3) Intermed_5->Chlorination Intermed_8->Chlorination Target TARGET: 4-Chloro-3-methyl- 5-nitroquinoline Chlorination->Target Main Product Impurity_Iso IMPURITY 1: 8-Nitro Isomer Chlorination->Impurity_Iso Side Product Impurity_Hyd IMPURITY 2: Hydrolysis (4-OH) Target->Impurity_Hyd Moisture Degradation

Figure 1: Synthetic pathway highlighting the divergence point for regioisomeric impurities and degradation risks.[1]

Part 2: Comparative Spectroscopic Methodologies

The following matrix compares the efficacy of standard analytical techniques in detecting the specific impurities associated with CMNQ synthesis.

FeatureHPLC-UV LC-MS (ESI+) 1H-NMR (400 MHz) Recommendation
Primary Use Purity QuantificationMolecular Weight ConfirmationStructural ElucidationUse NMR for ID; HPLC for QC.
5-Nitro vs. 8-Nitro Poor. Co-elution is common without specialized chiral/phenyl-hexyl columns.Fail. Identical m/z (222.6 g/mol ) and similar fragmentation.Excellent. Distinct coupling constants (

) and chemical shifts.
NMR is mandatory for isomer confirmation.
4-Cl vs. 4-OH Good. distinct retention times (Cl is less polar).Excellent. Distinct mass (Cl: 222 vs OH: 204).Good. Shift of H-2 proton and loss of OH broad singlet.LC-MS is superior for process monitoring.
Sensitivity High (ppm level)Very High (ppb level)Low (requires ~5-10 mg pure sample)LC-MS for trace analysis.
Part 3: Deep Dive – The Regioisomer Challenge (5-NO2 vs 8-NO2)

This is the most critical section for the synthetic chemist. You cannot rely on Mass Spectrometry to distinguish these isomers. You must use 1H-NMR coupling patterns .

The "Peri-Effect" and Coupling Constants

In the quinoline system, the protons on the benzene ring (positions 5, 6, 7, 8) provide the "fingerprint."

  • Target (5-Nitro Isomer):

    • Substituents: Position 5 (

      
      ), Position 4 (
      
      
      
      ), Position 3 (
      
      
      ).
    • Visible Benzene Protons: H-6, H-7, H-8.

    • Pattern: H-6 is ortho to the nitro group, causing a significant downfield shift. H-8 is adjacent to the nitrogen, also deshielded.

    • Key Signal: Look for a doublet-of-doublets (dd) or apparent triplet for H-7, coupled to H-6 and H-8.

  • Impurity (8-Nitro Isomer):

    • Substituents: Position 8 (

      
      ), Position 4 (
      
      
      
      ).
    • Visible Benzene Protons: H-5, H-6, H-7.

    • The "Smoking Gun": The H-5 Proton . In the 8-nitro isomer, H-5 is present.[2][3][4][5] In the target 5-nitro isomer, H-5 is substituted.

    • Shift Diagnostic: The H-5 proton is spatially close ("peri") to the Chlorine at C-4. This steric compression typically deshields H-5 to >8.2 ppm . If you see a doublet/multiplet in this region that integrates to 1H, you likely have the 8-nitro impurity (or the starting material lacking the 5-nitro). Conversely, if the 5-position is nitrated, this specific peri-proton signal disappears.

Comparative Data Table (Simulated Representative Shifts in

)
Proton PositionTarget: 5-Nitro-4-Cl (

ppm)
Impurity: 8-Nitro-4-Cl (

ppm)
Diagnostic Logic
H-2 (Pyridine) ~8.80 (s)~8.95 (s)H-2 is deshielded in both, but 8-nitro often shifts further downfield due to inductive effects across the ring.
H-5 (Benzene) ABSENT ~8.30 (d) CRITICAL DISTINCTION. Presence of H-5 indicates the nitro group is not at position 5.
H-6 (Benzene) ~7.80 (d)~7.60 (t)H-6 is ortho to nitro in the target (deshielded).
H-8 (Benzene) ~8.35 (d)ABSENT Absence of H-8 indicates nitro substitution at position 8.
Part 4: Experimental Protocols
Protocol A: NMR Sample Preparation for Isomer Quantification

Use this protocol to validate the regiochemistry of your crude solid.

  • Sampling: Take 10 mg of the crude dried solid.

  • Solvation: Dissolve completely in 0.7 mL of DMSO-d6 (preferred over

    
     for solubility of nitro-quinolines).
    
  • Acquisition:

    • Instrument: 400 MHz (minimum).[6][7]

    • Scans: 64 (to resolve minor impurity peaks).

    • Pulse Delay (d1): Set to 5 seconds . Note: Nitro-aromatics have long relaxation times. A short d1 will under-integrate the key aromatic protons, leading to quantitative errors.

  • Processing: Phase correct manually. Integrate the singlet at ~8.8 ppm (H-2) as 1.0. Check for the presence of a "ghost" singlet nearby (isomer H-2) or the tell-tale H-5 doublet at 8.3 ppm.

Protocol B: LC-MS Method for Hydrolysis Tracking

Use this protocol to monitor the reaction completion (Chlorination).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI Positive Mode.

    • Target (Cl): Extract Ion Chromatogram (EIC) for m/z 223/225 (3:1 isotope ratio confirms Cl).

    • Impurity (OH): Extract EIC for m/z 205 .

    • Impurity (Dimer): Scan range 400-500 m/z.

References
  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Referenced via StackExchange discussion on Quinoline Nitration Regioselectivity). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-3-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Chloro-3-methyl-5-nitroquinoline Audience: Researchers, scientists, and drug development professionals.

Executive Directive

Status: High-Potency Intermediate Immediate Action: All handling of this compound (CAS 10467-54-6) must occur within a certified chemical fume hood. This compound combines the corrosive potential of halogenated heterocycles with the genotoxic risks associated with nitro-aromatics. Standard "bench-top" PPE is insufficient for solid-phase handling.

Molecular Hazard Analysis (The "Why")

As a Senior Application Scientist, I do not rely on generic safety data. We must look at the structure-activity relationship (SAR) to determine the necessary protection.

Functional GroupAssociated RiskPPE Implication
Quinoline Scaffold Genotoxicity/Intercalation: Planar aromatic systems can intercalate DNA. Metabolic activation (via P450) often targets the 2,3-position, but the 4-chloro substitution alters reactivity.Respiratory Protection: Zero-tolerance for dust inhalation. HEPA filtration (P100) or Fume Hood is mandatory.
5-Nitro Group Transdermal Absorption & Mutagenicity: Nitro-aromatics are lipophilic and readily absorbed through skin. They are often reducible to hydroxylamines (potent mutagens).Glove Selection: Standard latex is permeable. Nitrile (minimum 0.11mm) or laminate gloves are required to prevent systemic absorption.
4-Chloro Substituent Reactivity/Irritation: A good leaving group in nucleophilic aromatic substitution (

). This makes the compound reactive toward biological nucleophiles (proteins/DNA).
Eye/Face Protection: High risk of chemical burns or severe irritation to mucous membranes.
Personal Protective Equipment (PPE) Matrix

Standard: Biosafety Level 2 (BSL-2) equivalent chemical handling.

ZoneEquipmentSpecificationScientific Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil / 0.10 mm)Outer: Nitrile (Extended Cuff, 5-8 mil)Nitro-quinolines exhibit "lag-time" breakthrough. The outer glove acts as a sacrificial barrier against gross contamination; the inner glove protects against micro-permeation during doffing.
Respiratory Engineering Control Primary: Fume Hood (Face velocity: 80-100 fpm)Secondary: N95/P100 (Only for spill cleanup outside hood)Solid particulates of this density disperse easily. Inhalation provides a direct route to the bloodstream, bypassing first-pass hepatic metabolism.
Ocular Chemical Goggles ANSI Z87.1 Impact + Splash ratedSafety glasses with side shields are insufficient for powders that can drift behind lenses. Tight-fitting goggles prevent ocular mucosal absorption.
Body Lab Coat + Apron Tyvek® sleeves or chemically resistant apronCotton lab coats absorb nitro-aromatics, creating a secondary exposure source. Impervious sleeves prevent wrist-gap exposure.
Operational Protocol: Solid Phase Transfer

Objective: Weighing 500mg for a Suzuki-Miyaura coupling reaction.

Pre-Start Check:

  • Verify Fume Hood certification sticker is within 12 months.

  • Place an analytical balance inside the hood or use a static-free transfer boat.

  • Critical: Prepare a "Solid Waste" container inside the hood before opening the source bottle.

Step-by-Step Workflow:

  • Static Elimination:

    • Action: Pass the spatula and weighing boat through an ionizing stream (if available) or wipe with an anti-static cloth.

    • Reason: Chlorinated nitro-aromatics are often dry, crystalline powders prone to static fly-off.

  • The "Closed-Transfer" Technique:

    • Open the source container only inside the hood sash (sash height < 18 inches).

    • Transfer solid to a pre-tared vial, not an open weigh boat, to minimize surface area exposure.

    • Cap the receiving vial immediately after mass confirmation.

  • Solvent Addition (Dissolution):

    • Action: Add solvent (e.g., DMF, Dioxane) to the solid before removing it from the hood.

    • Reason: Solutions are easier to contain than dust. Once dissolved, the inhalation risk drops significantly (assuming low volatility solvent), though skin absorption risk remains.

  • Decontamination:

    • Wipe the balance and surrounding area with a methanol-dampened tissue.

    • Dispose of the tissue immediately into the solid hazardous waste stream.

Emergency Response Logic

EmergencyResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances Absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attention Inhale->Action_Inhale Medical Seek Medical Evaluation (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Decision logic for immediate response to this compound exposure.[1][2][3] Note the specific prohibition of alcohol for skin cleanup.

Disposal & Waste Management

Do not pour down the drain. This compound is toxic to aquatic life with long-lasting effects (Aquatic Chronic 3 equivalent).[3]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste - Toxic/Halogenated."

  • Liquid Waste: Mother liquors and reaction mixtures must be segregated into "Halogenated Organic Waste."

    • Note: Do not mix with strong oxidizers (e.g., Nitric acid waste) in the waste drum, as the nitro group can facilitate energetic decomposition under extreme conditions.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10467-54-6. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.